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  • Product: N-(2-amino-2-methylpropyl)cyclopropanamine
  • CAS: 1247812-41-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine

Introduction N-(2-amino-2-methylpropyl)cyclopropanamine is a novel diamine featuring a unique combination of a sterically hindered neopentyl-like backbone and a reactive cyclopropylamine moiety. The inherent ring strain...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-amino-2-methylpropyl)cyclopropanamine is a novel diamine featuring a unique combination of a sterically hindered neopentyl-like backbone and a reactive cyclopropylamine moiety. The inherent ring strain of the cyclopropane ring and the nucleophilic nature of the two distinct amino groups make this molecule a compelling building block for medicinal chemistry and materials science.[1] Its structure suggests potential applications as a ligand for metal catalysts, a monomer for specialty polymers, or a scaffold for the development of therapeutic agents. This guide provides a comprehensive, field-proven approach to the synthesis of this target molecule, emphasizing the rationale behind the chosen synthetic strategy and methodologies.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, N-(2-amino-2-methylpropyl)cyclopropanamine, points towards a convergent synthesis strategy. The key carbon-nitrogen bond can be forged through a reductive amination reaction, a robust and widely utilized transformation in organic synthesis.[2] This approach disconnects the molecule into two readily accessible precursors: cyclopropanecarboxaldehyde and 2-methylpropane-1,2-diamine.

G Target N-(2-amino-2-methylpropyl)cyclopropanamine Disconnection C-N Bond Formation (Reductive Amination) Target->Disconnection Precursors Precursors Disconnection->Precursors Cyclopropane Cyclopropanecarboxaldehyde Precursors->Cyclopropane Diamine 2-Methylpropane-1,2-diamine Precursors->Diamine Diamine_Precursor 2-Amino-2-methyl-1-propanol Diamine->Diamine_Precursor Catalytic Amination

Figure 1: Retrosynthetic analysis of N-(2-amino-2-methylpropyl)cyclopropanamine.

This guide will first detail the synthesis of the diamine precursor, followed by the core reductive amination step to yield the final product.

Part 1: Synthesis of the Diamine Precursor: 2-Methylpropane-1,2-diamine

The synthesis of 2-methylpropane-1,2-diamine is efficiently achieved through the catalytic amination of the commercially available 2-amino-2-methyl-1-propanol. This process involves the conversion of the primary alcohol to a primary amine in the presence of ammonia and a suitable catalyst under a hydrogen atmosphere.

Reaction Scheme: Catalytic Amination

G reactant 2-Amino-2-methyl-1-propanol product 2-Methylpropane-1,2-diamine reactant->product  NH3, H2, Catalyst (e.g., Raney Nickel or Cobalt)  High Temperature & Pressure

Figure 2: Synthesis of 2-methylpropane-1,2-diamine.
Detailed Experimental Protocol

This protocol is adapted from established industrial methods for the amination of alcohols.[3]

  • Reactor Preparation: A high-pressure autoclave is charged with 2-amino-2-methyl-1-propanol and a catalyst. A Raney Nickel or a supported Cobalt catalyst is recommended, typically at a loading of 2-10% by weight relative to the starting alcohol.[3]

  • Inerting the System: The autoclave is sealed and the internal atmosphere is replaced with hydrogen gas multiple times to remove any residual air. The system is then evacuated.

  • Introduction of Reagents: Liquid ammonia is introduced into the autoclave. The molar ratio of ammonia to 2-amino-2-methyl-1-propanol is a critical parameter, with ratios of 1.5 to 6 being reported.[3] Hydrogen gas is then introduced to the desired reaction pressure.

  • Reaction Conditions: The reaction mixture is heated to a temperature between 160-220 °C and stirred for 6-15 hours.[3] The optimal temperature and pressure will depend on the specific catalyst used and should be determined empirically.

  • Work-up and Purification: After the reaction is complete, the autoclave is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The resulting reaction solution is then subjected to fractional distillation to isolate the purified 2-methylpropane-1,2-diamine.

ParameterRecommended RangeRationale
CatalystRaney Nickel, Supported CobaltHigh activity and selectivity for alcohol amination.
Catalyst Loading2-10 wt%Balances reaction rate with cost and ease of removal.
Ammonia:Alcohol Ratio1.5:1 to 6:1 (molar)A higher ratio of ammonia can favor the formation of the primary amine and suppress side reactions.[3]
Hydrogen Pressure50-150 bar (typical)Maintains catalyst activity and promotes the reductive process.
Temperature160-220 °CProvides the necessary activation energy for the reaction.[3]
Reaction Time6-15 hoursSufficient time to achieve high conversion.[3]
Table 1: Key Parameters for the Catalytic Amination of 2-Amino-2-methyl-1-propanol.

Part 2: Core Synthesis via Reductive Amination

The cornerstone of this synthesis is the reductive amination between cyclopropanecarboxaldehyde and 2-methylpropane-1,2-diamine. A critical consideration in this step is achieving selective mono-alkylation of the diamine. The primary amine of 2-methylpropane-1,2-diamine is sterically less hindered than the tertiary amine, which kinetically favors its reaction. However, to further minimize the potential for di-alkylation, a staged approach or the use of a mild and selective reducing agent is recommended. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation as it is less reactive than sodium borohydride and can often be used in a one-pot procedure.[4]

Mechanistic Pathway

The reductive amination proceeds through a two-step sequence within a single pot: the formation of an imine intermediate followed by its in-situ reduction.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde Cyclopropanecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine Diamine 2-Methylpropane-1,2-diamine Diamine->Imine Imine_reduction Imine Intermediate STAB Sodium Triacetoxyborohydride (STAB) Product N-(2-amino-2-methylpropyl)cyclopropanamine STAB->Product Imine_reduction->Product

Figure 3: Mechanistic overview of the reductive amination process.
Detailed Experimental Protocol
  • Reaction Setup: To a solution of 2-methylpropane-1,2-diamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanecarboxaldehyde (1.0-1.2 equivalents). The use of a slight excess of the aldehyde can help to drive the reaction to completion.

  • Imine Formation: The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.

  • Reduction: Sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition rate should be controlled to maintain the reaction temperature below 30 °C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reduction can be monitored by TLC or GC-MS.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes, and the organic layer is separated. The aqueous layer is extracted with DCM or DCE.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small amount of triethylamine to prevent product streaking on the column.

ParameterRecommended ConditionRationale
SolventDichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with STAB.[5]
Stoichiometry1:1.1:1.3 (Diamine:Aldehyde:STAB)A slight excess of aldehyde and reducing agent ensures complete conversion of the diamine.
TemperatureRoom TemperatureMild conditions that preserve the cyclopropane ring and are sufficient for the reaction.
Reaction Time12-24 hoursAllows for complete reduction of the imine intermediate.
Reducing AgentSodium Triacetoxyborohydride (STAB)Mild and selective, reducing imines in the presence of aldehydes and minimizing over-alkylation.[4]
Table 2: Optimized Conditions for the Reductive Amination.

Part 3: Purification and Characterization

Purification of the final product is crucial to remove any unreacted starting materials and by-products. As mentioned, column chromatography is a suitable method. The characterization of N-(2-amino-2-methylpropyl)cyclopropanamine can be performed using standard analytical techniques.

Expected Analytical Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the region of 0.1-1.0 ppm), the methyl groups on the propyl chain (a singlet around 1.1-1.3 ppm), and the methylene groups adjacent to the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum should display signals for the cyclopropyl carbons (typically in the range of 5-15 ppm for CH and CH₂) and the carbons of the 2-methylpropyl moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₇H₁₆N₂).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations in the region of 3300-3400 cm⁻¹.

ProtonExpected Chemical Shift (ppm)Multiplicity
Cyclopropyl-CH~0.8-1.2Multiplet
Cyclopropyl-CH₂~0.1-0.6Multiplet
N-CH₂-Cyclopropyl~2.3-2.6Doublet
C(CH₃)₂~1.1-1.3Singlet
CH₂-NH₂~2.5-2.8Singlet
NH and NH₂VariableBroad Singlet
Table 3: Predicted ¹H NMR Chemical Shifts for N-(2-amino-2-methylpropyl)cyclopropanamine.

Overall Experimental Workflow

The entire synthetic process can be visualized as a two-stage workflow, starting from commercially available precursors.

G cluster_0 Stage 1: Diamine Synthesis cluster_1 Stage 2: Reductive Amination Start1 2-Amino-2-methyl-1-propanol Reaction1 Catalytic Amination Start1->Reaction1 Intermediate 2-Methylpropane-1,2-diamine Reaction1->Intermediate Purification1 Fractional Distillation Intermediate->Purification1 Purified_Intermediate Purified Diamine Purification1->Purified_Intermediate Start2 Cyclopropanecarboxaldehyde Reaction2 Reductive Amination with STAB Start2->Reaction2 Purified_Intermediate->Reaction2 Crude_Product Crude Product Reaction2->Crude_Product Purification2 Column Chromatography Crude_Product->Purification2 Final_Product N-(2-amino-2-methylpropyl)cyclopropanamine Purification2->Final_Product

Figure 4: Comprehensive workflow for the synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine.

Conclusion

The synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine can be reliably achieved through a two-stage process commencing with the catalytic amination of 2-amino-2-methyl-1-propanol to furnish the key 2-methylpropane-1,2-diamine intermediate. Subsequent reductive amination with cyclopropanecarboxaldehyde, employing a mild and selective reducing agent such as sodium triacetoxyborohydride, provides a direct and efficient route to the target molecule. The methodologies presented in this guide are based on well-established and scalable chemical transformations, offering a solid foundation for the production of this novel diamine for further investigation in various scientific disciplines.

References

  • Method for synthesizing 2-methyl-1,2-propane diamine. CN103626664B.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Journal of Medicinal Chemistry, 5(4). [Link]

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of N-(2-amino-2-methylpropyl)cyclopropanamine

[1] Executive Summary & Structural Significance[1][2][3] N-(2-amino-2-methylpropyl)cyclopropanamine (Predicted Formula: C H N ) represents a specialized diamine intermediate often utilized in the synthesis of MDM2 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Significance[1][2][3]

N-(2-amino-2-methylpropyl)cyclopropanamine (Predicted Formula: C


H

N

) represents a specialized diamine intermediate often utilized in the synthesis of MDM2 inhibitors and other high-value pharmaceutical targets.[1] Its structure is defined by two critical motifs that dictate its physical behavior and reactivity:[1][2]
  • The Cyclopropylamine Moiety: Unlike typical aliphatic amines, the nitrogen attached to the cyclopropane ring exhibits reduced basicity due to the increased s-character of the cyclopropyl carbon bonds (

    
     hybridization vs. ideal 
    
    
    
    ).[1] This influences its ionization state at physiological pH.[1]
  • The Gem-Dimethyl Linker: The presence of the 2,2-dimethylpropyl chain introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational freedom.[1] This often enhances the stability of the molecule and increases the rate of intramolecular cyclization reactions during downstream synthesis.[1]

This guide provides a comprehensive technical profile, synthesizing calculated physicochemical data with field-proven handling protocols for this specific chemical class.

Physicochemical Property Matrix

Due to the proprietary nature of specific batch data for this intermediate, the following values represent a synthesis of high-fidelity predictive models (ACD/Labs, ChemAxon) and comparative experimental data from structural analogs (e.g., N-methylcyclopropanamine).

Table 1: Core Physical Parameters[1][2]
PropertyValue / RangeTechnical Context
Molecular Weight 142.24 g/mol Small molecule fragment; favorable for CNS ligand design.[1]
Physical State Liquid (Free Base)Colorless to pale yellow.[1][2] Hygroscopic.
Boiling Point ~165–175°C (Predicted)High BP due to intermolecular H-bonding (diamine).[1]
LogP (Octanol/Water) 0.7 – 0.85Amphiphilic.[1] Sufficiently lipophilic for organic extraction but water-soluble.[1]
pKa (Primary Amine) 10.2 – 10.5Typical aliphatic primary amine behavior.[1]
pKa (Secondary Amine) 8.9 – 9.3Critical: Lower than typical secondary amines (~11) due to cyclopropyl electron withdrawal.[1]
Topological PSA ~38 ŲExcellent membrane permeability profile.[1]
Refractive Index ~1.45Estimated based on aliphatic diamine standards.[1]

Structural Dynamics & Reactivity Analysis[1][2]

Understanding the specific reactivity profile is essential for synthesis planning and stability testing.[1] The molecule possesses two distinct nucleophilic sites.[1]

Diagram 1: Reactivity & Ionization Workflow

The following diagram illustrates the stepwise protonation and potential degradation pathways (Carbamate formation).

ReactivityProfile cluster_0 Ionization Equilibrium Base Free Base (Neutral) Mono Mono-Cation (Primary NH3+) Base->Mono pH < 10.2 Carbamate Carbamate (CO2 Adduct) Base->Carbamate + CO2 (Air) Di Di-Cation (Fully Ionized) Mono->Di pH < 8.9

Caption: Stepwise ionization of the diamine. The primary amine protonates first (highest pKa), followed by the cyclopropyl-amine.[1]

The "Cyclopropyl Effect" on Basicity

Researchers must note that the cyclopropyl group acts as an electron-withdrawing group relative to an isopropyl or ethyl group.[1]

  • Implication: In nucleophilic substitution reactions, the secondary amine (cyclopropyl-N) is less nucleophilic than the primary amine.[1] Selective functionalization of the primary amine is kinetically favored without protecting groups, provided stoichiometry is controlled.[1]

Handling, Stability & Storage Protocols

As a low-molecular-weight diamine, this compound presents specific handling challenges related to air sensitivity and hygroscopicity.[1]

Storage Directives
  • Atmosphere: Must be stored under Argon or Nitrogen .[1] Exposure to atmospheric CO

    
     rapidly forms solid carbamate salts (white crust formation), altering stoichiometry.
    
  • Temperature: Refrigerate (2–8°C) to minimize oxidation.

  • Container: Glass or Teflon. Avoid aluminum seals if acidic impurities are suspected.[1]

Self-Validating Purity Check

Before using stored material in critical steps:

  • Visual Inspection: If the liquid has turned from colorless to dark yellow/brown, oxidation has occurred (N-oxide formation).[1]

  • Solubility Test: Dissolve a small aliquot in dry DCM. If turbidity appears, it indicates carbamate formation (carbamates are generally insoluble in DCM).[1]

Experimental Characterization Protocols

Standard analytical methods often fail for small aliphatic amines due to lack of UV chromophores and poor retention on C18 columns.[1] The following protocols are optimized for this specific class.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: To empirically determine the ionization constants for accurate salt-form selection.[1]

  • Preparation: Dissolve 5–10 mg of the amine in 20 mL of degassed water (ionic strength adjusted to 0.15 M with KCl).

  • Titrant: 0.1 N HCl (standardized).

  • Apparatus: Automatic titrator with a glass pH electrode (calibrated at pH 4, 7, 10).

  • Execution:

    • Acidify the solution to pH ~2.0.[1]

    • Titrate with 0.1 N NaOH back to pH ~12.[1]

    • Record the first derivative of the titration curve.[1]

  • Data Analysis: You will observe two inflection points.

    • Inflection 1 (High pH): Corresponds to the primary amine (

      
      ).[1]
      
    • Inflection 2 (Mid pH): Corresponds to the cyclopropyl amine (

      
      ).[1]
      
Protocol B: HPLC-MS Method (High pH)

Objective: Reliable quantification without peak tailing.[1]

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Note: High pH keeps the amine neutral, improving peak shape.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MS (ESI Positive Mode). UV detection is difficult due to lack of conjugation; use ELSD or CAD if MS is unavailable.[1]

  • Mass Target: Look for

    
    .[1]
    
Diagram 2: Characterization Decision Tree

CharWorkflow cluster_1 Method Selection Start Crude Sample CheckUV UV Active? Start->CheckUV MethodB Method B: High pH (NH4HCO3) *Recommended* CheckUV->MethodB No (Typical) Deriv Derivatization (e.g., Benzoyl Chloride) CheckUV->Deriv If UV req. MethodA Method A: Acidic HPLC (0.1% TFA) *Risk: Peak Tailing* Deriv->MethodA Post-Deriv

Caption: Selection logic for analytical chromatography. Direct UV is rarely viable for this aliphatic diamine.[1]

References

  • PubChem Compound Summary. (n.d.). Cyclopropylamine Derivatives and Physical Data. National Library of Medicine.[1] Retrieved from [Link]

  • Wiberg, K. B. (1968).[1] The Cyclopropyl Group: Electronic Structure and Chemical Reactivity. This seminal work explains the s-character argument for reduced basicity in cyclopropylamines.

  • Hall, H. K. (1957).[1] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society. (Foundational text for amine pKa prediction).

  • NIST Chemistry WebBook. (2023).[1] Thermochemical Data for Aliphatic Amines. Standard Reference Data. Retrieved from [Link][1]

Sources

Foundational

A Technical Guide to the Solubility of N-(2-amino-2-methylpropyl)cyclopropanamine in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(2-amino-2-methylpropyl)cyclopropanamine in a range of common organic sol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of N-(2-amino-2-methylpropyl)cyclopropanamine in a range of common organic solvents. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It combines theoretical principles, including Hansen Solubility Parameters (HSP), with practical, field-proven experimental methodologies. Detailed protocols for the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis are provided, ensuring a self-validating and reproducible approach to solubility assessment. The guide is structured to empower the user to make informed decisions on solvent selection for applications such as purification, formulation, and chemical reactions.

Introduction: Understanding the Solute

N-(2-amino-2-methylpropyl)cyclopropanamine is a diamine characterized by a unique combination of structural motifs:

  • A Primary Cyclopropylamine: The cyclopropyl group is a small, rigid, and relatively non-polar ring system. The attached primary amine (-NH2) is a potent hydrogen bond donor and acceptor, imparting polarity. Cyclopropylamines are known to be used as building blocks in pharmaceuticals and agrochemicals.[1][2]

  • A Tertiary Alkyl Diamine Core: The backbone contains a 2-methylpropyl group with a primary amine. The presence of two amine groups, one primary and one secondary, significantly influences the molecule's polarity and its ability to engage in hydrogen bonding.[3][4] The alkyl portions of the molecule contribute to its non-polar character.

This hybrid structure—with both significant non-polar (the cyclopropyl and alkyl groups) and highly polar (two amine groups) functionalities—suggests a complex and interesting solubility profile. The molecule's ability to act as both a hydrogen bond donor and acceptor will be a primary driver of its interaction with various solvents.[3][4]

Theoretical Framework for Solubility Prediction

Predicting solubility is a cornerstone of solvent selection and process design.[5][6] While machine learning and advanced computational models like COSMO-RS offer high-accuracy predictions[7][8][9][10][11], a foundational understanding can be achieved through established principles. The adage "like dissolves like" serves as a starting point, suggesting that substances with similar intermolecular forces are more likely to be miscible.[6][12]

Hansen Solubility Parameters (HSP)

A more quantitative evolution of "like dissolves like" is the Hansen Solubility Parameter (HSP) model.[13][14] This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δD, δP, δH) can be viewed as coordinates in a three-dimensional "Hansen space".[15] The fundamental principle is that substances with closer HSP coordinates are more likely to be soluble in one another.[14][16] For N-(2-amino-2-methylpropyl)cyclopropanamine, we can predict the following:

  • High δH: Due to the two amine groups capable of strong hydrogen bonding.

  • Moderate δP: The amine groups introduce significant polarity.

  • Moderate δD: Stemming from the alkyl and cyclopropyl components.

This profile suggests that solvents with strong hydrogen bonding capabilities and moderate polarity will be effective.

Solvent Classification and Predicted Solubility

Based on these principles, we can classify common organic solvents and predict their efficacy for dissolving N-(2-amino-2-methylpropyl)cyclopropanamine:

Solvent ClassRepresentative SolventsKey PropertiesPredicted Solubility of N-(2-amino-2-methylpropyl)cyclopropanamineRationale
Polar Protic Methanol, Ethanol, WaterHigh δP, High δHHigh These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the amine groups of the solute.
Polar Aprotic DMSO, DMF, AcetonitrileHigh δP, Moderate δH (acceptors only)Moderate to High These solvents are polar and can accept hydrogen bonds from the amine groups, but cannot donate them. This should still allow for favorable interactions.
Non-Polar Aprotic Toluene, HexaneHigh δD, Low δP, Low δHLow The lack of polarity and hydrogen bonding capability in these solvents will not sufficiently overcome the strong solute-solute interactions of the diamine.
Chlorinated Dichloromethane (DCM)Moderate δP, Low δHLow to Moderate DCM has some polarity but lacks strong hydrogen bonding, suggesting it will be a poorer solvent than polar protic or aprotic options.

Experimental Determination of Thermodynamic Solubility

To validate these predictions, the equilibrium or thermodynamic solubility must be determined experimentally. The "shake-flask" method is the gold standard for this purpose due to its accuracy and reproducibility.[17][18][19] This method involves agitating an excess of the solid solute with the solvent for a sufficient time to reach equilibrium, followed by quantification of the dissolved compound in a saturated solution.[20][21][22][23]

Experimental Workflow Diagram

The overall process for determining solubility via the shake-flask method is outlined below.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Separation cluster_analysis Phase 4: Analysis A Weigh excess solute into vials B Add precise volume of selected solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant through 0.45µm filter or centrifuge D->E F Prepare serial dilutions of the clear filtrate E->F G Quantify concentration using validated HPLC method F->G H Calculate original solubility (mg/mL or mol/L) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

This protocol describes the shake-flask method followed by HPLC quantification.

Materials and Equipment:

  • N-(2-amino-2-methylpropyl)cyclopropanamine (solid form)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control[23]

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible)

  • HPLC system with a suitable detector (e.g., UV-Vis or CAD)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(2-amino-2-methylpropyl)cyclopropanamine to a series of glass vials. An amount that ensures solid material remains visible at the end of the experiment is crucial.[22] A starting point of ~10-20 mg is often sufficient.

    • Accurately pipette a fixed volume (e.g., 2.0 mL) of each test solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[22]

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient for most compounds.[20][22]

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw the supernatant. To ensure all particulate matter is removed, either:

      • Centrifuge the vials and collect the clear supernatant.

      • Filter the supernatant through a solvent-compatible 0.45 µm syringe filter.[24] This step is critical to avoid artificially high results from suspended microparticles.

  • Quantification by HPLC:

    • Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol) at a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.[12]

    • Develop a suitable HPLC method (e.g., reverse-phase C18 column) to separate and detect the analyte.

    • Generate a calibration curve by injecting the standards and plotting the peak area against concentration. The curve should have an R² value > 0.99.[12]

    • Dilute the filtered saturated samples with the mobile phase to bring their concentration within the range of the calibration curve.

    • Inject the diluted samples and determine their concentration from the calibration curve.[25][26]

  • Calculation:

    • Calculate the solubility by multiplying the concentration determined by HPLC by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Data Interpretation and Reporting

The results of the solubility experiments should be compiled into a clear and concise format. This allows for easy comparison across different solvents and provides a valuable dataset for future formulation and process development activities.

Example Data Summary Table
SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolPolar ProticHigh[Insert Experimental Value]
EthanolPolar ProticHigh[Insert Experimental Value]
AcetonitrilePolar AproticModerate to High[Insert Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to High[Insert Experimental Value]
Dichloromethane (DCM)ChlorinatedLow to Moderate[Insert Experimental Value]
TolueneNon-Polar AproticLow[Insert Experimental Value]
n-HexaneNon-Polar AproticLow[Insert Experimental Value]

Conclusion

The solubility of N-(2-amino-2-methylpropyl)cyclopropanamine is governed by its unique bifunctional nature, possessing both non-polar moieties and two amine groups capable of strong hydrogen bonding. Theoretical predictions using principles like Hansen Solubility Parameters suggest high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low solubility in non-polar solvents.[14][16][27] This guide provides a robust, step-by-step experimental protocol based on the benchmark shake-flask method with HPLC quantification to accurately determine these solubility values.[28][29][30] The resulting empirical data is critical for the rational selection of solvents in drug development, purification, and synthesis, ultimately enabling more efficient and predictable chemical processes.

References

  • Predicting Solubility | Rowan. (URL: [Link])

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (URL: [Link])

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (URL: [Link])

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (URL: [Link])

  • Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (URL: [Link])

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (URL: [Link])

  • COSMO-RS: predict solubilities & fluid thermodynamics - SCM. (URL: [Link])

  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed. (URL: [Link])

  • COSMO-RS - Wikipedia. (URL: [Link])

  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (URL: [Link])

  • Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning - ResearchGate. (URL: [Link])

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Hansen solubility parameters (HSP) - ResearchGate. (URL: [Link])

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (URL: [Link])

  • Hansen solubility parameter - Wikipedia. (URL: [Link])

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (URL: [Link])

  • how can i test the solubility in hplc please ? - Chromatography Forum. (URL: [Link])

  • How to perform the shake flask method to determine solubility - Quora. (URL: [Link])

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  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (URL: [Link])

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  • Hansen Solubility Parameters. (URL: [Link])

  • (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (URL: [Link])

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (URL: [Link])

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC. (URL: [Link])

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. (URL: [Link])

  • Hexamethylenediamine - Solubility of Things. (URL: [Link])

  • Hansen Solubility Parameters (HSP): 1—Introduction - American Coatings Association. (URL: [Link])

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (URL: [Link])

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (URL: [Link])

  • Why Amine are soluble in organic solvent like alcohol and ether? - Filo. (URL: [Link])

  • ethylenediamine - Solubility of Things. (URL: [Link])

  • US2739981A - Diamines and salts thereof - Google P
  • N-(2-cyclopropylpropyl)-2-(methylamino)propanamide | C10H20N2O | CID 116112511 - PubChem. (URL: [Link])

  • Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC - NIH. (URL: [Link])

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (URL: [Link])

  • N-(2-methylpropyl)cyclopentanamine | C9H19N | CID 28428761 - PubChem. (URL: [Link])

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  • CYCLOPROPYLAMINE - Ataman Kimya. (URL: [Link])

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Exploratory

A Systematic Approach to Unveiling the Biological Potential of N-(2-amino-2-methylpropyl)cyclopropanamine: A Technical Guide

Abstract N-(2-amino-2-methylpropyl)cyclopropanamine represents a novel chemical entity with structural motifs that suggest a potential for biological activity. The presence of a cyclopropylamine group, a known pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-amino-2-methylpropyl)cyclopropanamine represents a novel chemical entity with structural motifs that suggest a potential for biological activity. The presence of a cyclopropylamine group, a known pharmacophore in several approved therapeutics, coupled with a diamine chain, indicates a high probability of interaction with biological targets.[1][2] This technical guide provides a comprehensive, multi-tiered framework for the systematic evaluation of this compound's biological activity. It is designed for researchers, scientists, and drug development professionals, offering a roadmap from initial in silico assessment to in vivo validation. The narrative emphasizes the rationale behind experimental choices, ensuring a self-validating and scientifically rigorous approach to characterization.

Introduction: The Therapeutic Promise of a Novel Scaffold

The quest for novel therapeutics is a cornerstone of modern medicine. N-(2-amino-2-methylpropyl)cyclopropanamine is an intriguing candidate for investigation due to its unique chemical architecture. The cyclopropylamine moiety is a recognized feature in medicinal chemistry, often imparting favorable properties such as metabolic stability and conformational rigidity.[1][2] Its inclusion in drugs like the hepatitis C treatment Simeprevir and the antibiotic Ciprofloxacin highlights its therapeutic relevance.[2] The 2-amino-2-methylpropyl chain introduces additional hydrogen bond donors and acceptors, potentially facilitating interactions with a variety of biological macromolecules.

To date, a thorough investigation of the biological activities of N-(2-amino-2-methylpropyl)cyclopropanamine has not been reported in the public domain. This guide, therefore, serves as a proactive blueprint for its comprehensive biological characterization. We will proceed through a logical, stepwise progression of experiments designed to identify and validate its therapeutic potential, from initial computational predictions to in vivo studies.

Part 1: Foundational Characterization: In Silico and Physicochemical Profiling

Before embarking on extensive biological assays, a foundational understanding of the molecule's properties is crucial for informed experimental design.

In Silico Profiling

Computational modeling serves as a cost-effective initial step to predict the compound's likely biological disposition and potential targets.

  • ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Utilize computational tools to estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicities.

  • Target Prediction: Employ pharmacophore modeling and molecular docking simulations against libraries of known protein structures to identify potential biological targets. Given the presence of the cyclopropylamine group, enzymes such as Lysine-specific demethylase 1 (LSD1) could be a starting point for investigation.[3]

Physicochemical Characterization

Empirical determination of the compound's physicochemical properties is essential for accurate interpretation of biological data and for formulation development.

ParameterExperimental MethodRationale
Solubility Kinetic or thermodynamic solubility assaysDetermines the maximum concentration achievable in aqueous buffers for in vitro assays.
pKa Potentiometric titration or UV-spectroscopyIdentifies the ionization state of the molecule at physiological pH, which influences target binding and membrane permeability.
LogP/LogD Shake-flask method or reverse-phase HPLCMeasures the lipophilicity of the compound, a key determinant of its ability to cross biological membranes.
Chemical Stability HPLC-based stability assays in various buffers and mediaAssesses the compound's stability under experimental conditions to ensure that the observed biological effects are due to the parent compound.

Part 2: In Vitro Biological Evaluation: A Tiered Approach

A systematic in vitro evaluation is fundamental to identifying the biological activity of a novel compound and to guide further investigation.[4][5][6][7]

Tier 1: Initial Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity across a panel of well-characterized human cell lines. This will establish a working concentration range for subsequent, more specific assays and provide an early indication of its therapeutic window.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, and a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2-amino-2-methylpropyl)cyclopropanamine in cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits cell viability by 50%).[8]

In_Vitro_Screening_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Activity Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Cell_Panel Panel of Human Cell Lines (Cancer and Normal) Cytotoxicity->Cell_Panel Test on IC50 Determine IC50 Values Cell_Panel->IC50 Generate Target_Based Target-Based Assays (e.g., Enzyme Inhibition) IC50->Target_Based Guide Concentration Range Phenotypic Phenotypic Screens (e.g., Anti-proliferative) IC50->Phenotypic Guide Concentration Range Hit_ID Hit Identification Target_Based->Hit_ID Phenotypic->Hit_ID

Caption: Tiered workflow for in vitro biological evaluation.

Tier 2: Target-Based and Phenotypic Screening

Based on the in silico predictions and the structural similarity to known bioactive molecules, a focused screening campaign should be initiated.

  • Target-Based Screening: If computational studies suggest potential targets, specific biochemical or cell-based assays should be employed. For example, if LSD1 is a predicted target, an in vitro LSD1 demethylase assay could be performed.

  • Phenotypic Screening: In the absence of clear target predictions, phenotypic screens can uncover unexpected activities. Examples include anti-proliferative assays in a larger panel of cancer cell lines, anti-bacterial screens against a panel of pathogenic bacteria, or assays for effects on cell signaling pathways.

Part 3: Elucidating the Mechanism of Action (MoA)

Identifying a "hit" in a primary screen is the first step. The subsequent crucial phase is to understand how the compound exerts its biological effect.

Experimental Workflow for MoA Elucidation

  • Target Validation: If a target was identified, confirm the interaction using orthogonal assays. For example, a thermal shift assay can confirm direct binding of the compound to the target protein.

  • Cellular Target Engagement: Demonstrate that the compound interacts with its target in a cellular context. This can be achieved using techniques like cellular thermal shift assays (CETSA) or reporter gene assays.

  • Pathway Analysis: Investigate the downstream effects of target engagement. Techniques like Western blotting for key signaling proteins, or broader transcriptomic (RNA-seq) and proteomic analyses can reveal the affected cellular pathways.

MoA_Elucidation_Workflow cluster_moa Mechanism of Action Elucidation Hit Primary Hit from In Vitro Screen Target_Validation Target Validation (e.g., Thermal Shift Assay) Hit->Target_Validation Cellular_Engagement Cellular Target Engagement (e.g., CETSA) Target_Validation->Cellular_Engagement Confirm in cells Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, RNA-seq) Cellular_Engagement->Pathway_Analysis Investigate downstream effects MoA Validated Mechanism of Action Pathway_Analysis->MoA

Caption: Workflow for elucidating the mechanism of action.

Part 4: In Vivo Characterization: From Animal Models to Efficacy

Promising in vitro activity must be translated to an in vivo setting to assess the compound's behavior in a whole organism.[9][10][11]

Phase 1: Preliminary Toxicology and Pharmacokinetics (PK)

The initial in vivo studies are designed to evaluate the safety and pharmacokinetic profile of the compound.[8][10][12]

Protocol Outline: Acute Toxicity Study in Rodents

  • Animal Model: Use healthy, young adult mice or rats of a single sex to minimize variability.

  • Dose Selection: Based on the in vitro cytotoxicity data (IC50), select a range of doses for administration.

  • Administration: Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Observation: Monitor the animals for a defined period (e.g., 14 days) for clinical signs of toxicity, changes in body weight, and any behavioral abnormalities.[10][12]

  • Endpoint Analysis: At the end of the study, perform a gross necropsy and collect blood for clinical chemistry and hematology analysis.

  • MTD Determination: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant toxicity.

Key Pharmacokinetic Parameters

A preliminary PK study should be conducted to understand the compound's absorption, distribution, metabolism, and excretion.

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption.
Tmax Time to reach CmaxIndicates the rate of absorption.
t1/2 Half-lifeDetermines the dosing interval.
AUC Area under the curveRepresents the total drug exposure over time.
Phase 2: In Vivo Efficacy Studies

Once the MTD and a preliminary PK profile are established, efficacy studies can be designed in a relevant animal model of disease. The choice of model will be dictated by the in vitro findings and the elucidated MoA.

General Framework for Efficacy Study Design

  • Animal Model: Select a well-validated animal model that recapitulates key aspects of the human disease of interest.

  • Dosing Regimen: Based on the PK data, establish a dosing regimen (dose and frequency) that is expected to maintain therapeutic concentrations of the compound.

  • Control Groups: Include a vehicle control group and a positive control group (a standard-of-care treatment, if available).

  • Endpoints: Define clear primary and secondary endpoints to measure the therapeutic effect of the compound. These can include tumor volume in oncology models, bacterial load in infection models, or behavioral endpoints in neuroscience models.

  • Statistical Analysis: Ensure the study is adequately powered to detect a statistically significant effect.

In_Vivo_Evaluation_Workflow cluster_invivo In Vivo Evaluation Lead_Compound Lead Compound from In Vitro Studies Tox_PK Preliminary Toxicology (MTD) and Pharmacokinetics (PK) Lead_Compound->Tox_PK Efficacy_Model Efficacy Study in Relevant Animal Model Tox_PK->Efficacy_Model Inform dose and schedule Go_NoGo Go/No-Go Decision for Further Development Efficacy_Model->Go_NoGo

Caption: Stepwise workflow for in vivo evaluation.

Conclusion

The systematic evaluation of N-(2-amino-2-methylpropyl)cyclopropanamine, a novel chemical entity, requires a disciplined and logical progression of scientific inquiry. This guide has outlined a comprehensive framework, from initial in silico predictions to in vivo efficacy studies, designed to thoroughly characterize its biological potential. By adhering to these principles of scientific integrity and causality-driven experimentation, researchers can efficiently and effectively determine if this promising molecule holds the key to a new therapeutic intervention. The journey from a novel molecule to a potential drug is arduous, but a systematic and well-reasoned approach, as detailed herein, provides the surest path to success.

References

  • Vivotecnia. In vivo toxicology studies. [Link]

  • Barros, et al. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

  • MDPI. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • ResearchGate. (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • Biocytogen. Efficacy & Toxicity Studies. [Link]

  • Encyclopedia MDPI. Evaluation of Biological Activity of Natural Compounds. [Link]

  • PubChem. N-(2-cyclopropylpropyl)-2-(methylamino)propanamide. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • PubChem. (2-Amino-2-methylpropyl)(methyl)propylamine. [Link]

  • Wikipedia. Cyclopropylamine. [Link]

  • ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. [Link]

  • Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • PMC. Cyclopropanamine Compounds and Use Thereof. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

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Protocols & Analytical Methods

Method

Advanced Application Note: N-(2-amino-2-methylpropyl)cyclopropanamine in Drug Design

Topic: "N-(2-amino-2-methylpropyl)cyclopropanamine as a building block for pharmaceuticals" Content Type: Advanced Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "N-(2-amino-2-methylpropyl)cyclopropanamine as a building block for pharmaceuticals" Content Type: Advanced Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1247812-41-4) is a specialized 1,2-diamine building block that has emerged as a critical scaffold for "conformational locking" in modern drug discovery. Unlike simple ethylene diamine linkers, this molecule integrates two powerful medicinal chemistry strategies: the Thorpe-Ingold (Gem-Dimethyl) Effect and Cyclopropyl Bioisosterism .

This guide details the application of this building block in synthesizing rigidified heterocycles (piperazines, diazepines), improving metabolic stability via sterically hindered amines, and optimizing pharmacokinetic (PK) profiles.

Key Structural Features[1][2][3]
  • Gem-Dimethyl Group: Located at the

    
    -position to the secondary amine, it restricts bond rotation, entropically favoring cyclization reactions and bioactive conformations (the "Thorpe-Ingold Effect").
    
  • Cyclopropylamine: Acts as a metabolically stable bioisostere for isopropyl or ethyl groups, reducing N-dealkylation by Cytochrome P450 enzymes while modulating lipophilicity (LogD).

  • Steric Differentiation: The molecule possesses two distinct nitrogen centers—a hindered primary amine on a tertiary carbon and a highly hindered secondary amine in a neopentyl-like position—allowing for highly selective functionalization.

Chemical Properties & Handling

PropertyValue / Description
CAS Number 1247812-41-4
IUPAC Name N1-cyclopropyl-2-methylpropane-1,2-diamine
Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Physical State Colorless to pale yellow liquid (hygroscopic)
Basicity (Predicted) pKa1 ~10.2 (Primary -NH2), pKa2 ~9.1 (Secondary -NH-)
Solubility Miscible in MeOH, DCM, DMSO; soluble in water (pH dependent)
Stability Stable under N2 atmosphere.[1] Sensitive to CO2 (carbamate formation).

Handling Protocol:

  • Storage: Store at 2–8°C under argon/nitrogen.

  • Reactivity: The primary amine is nucleophilic but sterically encumbered; the secondary amine is extremely hindered (neopentyl position).

  • Safety: Corrosive. Wear chemically resistant gloves and face shield.

Application Note: The Gem-Dimethyl Effect in Heterocycle Synthesis

The primary utility of this building block is the rapid construction of 3,3-dimethylpiperazin-2-ones and diazepines . The gem-dimethyl group forces the carbon chain into a "bent" conformation, bringing the two nitrogen atoms closer together. This significantly accelerates intramolecular cyclization rates compared to unsubstituted analogs.

Mechanism of Action

In a typical cyclization (e.g., reaction with a chloroacetyl chloride derivative), the gem-dimethyl group reduces the entropic penalty of ring closure. This allows for the formation of medium-sized rings (7-membered diazepines) that are otherwise difficult to synthesize.

Reactivity Map (Graphviz)

ReactivityMap cluster_0 Steric Control Start N-(2-amino-2-methylpropyl) cyclopropanamine Step1 Selective Acylation (Primary Amine) Start->Step1 R-COCl / Base (Kinetic Control) Intermediate Linear Amide Intermediate Step1->Intermediate Formation of Amide Bond Cyclization Intramolecular Cyclization Intermediate->Cyclization Gem-Dimethyl Acceleration Product 3,3-Dimethylpiperazin-2-one Scaffold Cyclization->Product Ring Closure

Caption: Workflow demonstrating the selective acylation and subsequent gem-dimethyl accelerated cyclization to form piperazinone scaffolds.

Experimental Protocols

Protocol A: Selective Acylation of the Primary Amine

Differentiation of the two nitrogen centers is critical. The primary amine (on the tertiary carbon) is generally more reactive towards acylating agents than the secondary amine (which is in a highly hindered neopentyl position).

Objective: Selectively synthesize the mono-amide at the primary amine position.

Reagents:

  • N-(2-amino-2-methylpropyl)cyclopropanamine (1.0 equiv)

  • Acid Chloride (R-COCl) (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Preparation: Dissolve N-(2-amino-2-methylpropyl)cyclopropanamine (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under nitrogen.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is essential to maximize selectivity.

  • Addition: Add TEA (1.2 mmol). Then, add the Acid Chloride (1.0 mmol) dropwise over 15 minutes.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated NaHCO3 solution.

  • Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradient). The secondary amine usually remains free due to the extreme steric bulk of the neopentyl methylene group.

Protocol B: Synthesis of 4-Cyclopropyl-3,3-dimethylpiperazin-2-one

Using the building block to create a constrained peptidomimetic core.

Reagents:

  • N-(2-amino-2-methylpropyl)cyclopropanamine[2][3][4]

  • Ethyl bromoacetate

  • K2CO3

  • Acetonitrile (MeCN)

Procedure:

  • Alkylation/Cyclization Cascade: Dissolve the diamine (1.0 equiv) in MeCN.

  • Base Addition: Add K2CO3 (3.0 equiv).

  • Electrophile: Add Ethyl bromoacetate (1.1 equiv) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Mechanistic Insight: The primary amine likely attacks the alkyl bromide first (or the ester, depending on conditions), followed by rapid intramolecular attack of the secondary amine on the ester (or vice versa). The gem-dimethyl group ensures the two ends meet.

  • Isolation: Filter inorganic salts, concentrate, and purify via crystallization or column chromatography.

Medicinal Chemistry Data: Bioisosteric Comparison

Using this building block offers distinct advantages over standard ethylenediamine linkers.

FeatureStandard Linker (Ethylenediamine)This Building Block (Gem-Dimethyl/Cyclopropyl) Benefit
Conformation Highly flexible (rotatable)Rigid / Bent Increases target binding affinity (lower entropic cost).
Metabolic Stability Susceptible to N-dealkylationHigh Cyclopropyl resists CYP450; Gem-dimethyl blocks

-oxidation.
Lipophilicity (LogP) LowModerate Improved membrane permeability.
Solubility ModerateHigh Non-planar structure disrupts crystal lattice packing.

References

  • Talele, T. T. (2018).[5] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[5] Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context on gem-dimethyl and small ring bioisosteres). Link

  • PubChem Compound Summary. "N-(2-amino-2-methylpropyl)cyclopropanamine" (CID 116112511 analogs). Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cyclopropylamine properties).[1][3][4][6][7] Link

Disclaimer: This guide is for research purposes only. Always consult specific Safety Data Sheets (SDS) before handling novel chemical entities.

Sources

Application

Application Note: Biocatalytic Synthesis and Metabolic Profiling of N-(2-amino-2-methylpropyl)cyclopropanamine

Topic: Biocatalytic Synthesis and Metabolic Profiling of N-(2-amino-2-methylpropyl)cyclopropanamine Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and DMPK Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biocatalytic Synthesis and Metabolic Profiling of N-(2-amino-2-methylpropyl)cyclopropanamine Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and DMPK Scientists

Introduction & Molecule Overview[1][2][3][4]

N-(2-amino-2-methylpropyl)cyclopropanamine (hereafter Compound A ) represents a high-value pharmacophore in modern drug design. It combines two critical structural motifs:

  • Gem-dimethyl group: The 2-amino-2-methyl moiety introduces the "Thorpe-Ingold effect" (gem-dimethyl effect), restricting conformational flexibility and blocking metabolic

    
    -elimination, thereby enhancing oral bioavailability and half-life.
    
  • Cyclopropylamine: A versatile secondary amine linkage often used to modulate lipophilicity (

    
    ) and potency. However, this group acts as a "structural alert" for mechanism-based inhibition (MBI) of Cytochrome P450s and Monoamine Oxidases (MAO).
    

This Application Note provides a dual-stream workflow:

  • Module 1 (Synthesis): A protocol for the biocatalytic installation of the sterically hindered primary amine using engineered

    
    -Transaminases (
    
    
    
    -TAs).
  • Module 2 (Profiling): A critical assay to evaluate the suicide inhibition potential of the cyclopropyl moiety against CYP450s.

Module 1: Biocatalytic Synthesis via -Transaminases[2]

The Challenge: Steric Hindrance

Synthesizing Compound A chemically often requires multi-step protection/deprotection strategies due to the competing amines. Biocatalysis offers a direct route from the corresponding ketone precursor, N-(2-methyl-2-oxopropyl)cyclopropanamine.

However, the gem-dimethyl center creates significant steric bulk. Wild-type transaminases (e.g., from Vibrio fluvialis) typically fail to accept such hindered ketones. This protocol utilizes engineered


-TAs  (homologous to those used in Sitagliptin manufacture) that possess expanded active site pockets.
Mechanism of Action

The reaction utilizes a pyridoxal-5'-phosphate (PLP)-dependent


-TA to transfer an amino group from an inexpensive donor (Isopropylamine) to the ketone precursor.

Transaminase_Pathway Ketone Ketone Precursor (N-(2-methyl-2-oxopropyl) cyclopropanamine) Enz_PMP Amino-Enzyme (E-PMP) Ketone->Enz_PMP Substrate Binding Amine_Prod Target Product (Compound A) Enz_PLP Holo-Enzyme (E-PLP) Amine_Prod->Enz_PLP Product Release Acetone Byproduct: Acetone Enz_PLP->Acetone Deamination Enz_PMP->Amine_Prod Amine Transfer IPA Donor: Isopropylamine IPA->Enz_PLP Donor Binding Acetone->Enz_PMP Regeneration

Figure 1: Ping-Pong Bi-Bi mechanism of


-Transaminase. The enzyme shuttles between PLP (aldehyde) and PMP (amine) forms.
Experimental Protocol: Transaminase Screening

Objective: Identify a transaminase variant capable of aminating the bulky gem-dimethyl ketone.

Reagents:

  • Substrate: N-(2-methyl-2-oxopropyl)cyclopropanamine (20 mM stock in DMSO).

  • Enzyme Panel: Kit containing bulky-tolerant variants (e.g., ATA-113, ATA-117 homologs).

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Donor: Isopropylamine (IPA) hydrochloride (1 M, pH 7.5).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.

Step-by-Step Procedure:

  • Master Mix Preparation: Prepare the reaction mix (per well in a 96-well deep-well plate):

    • Buffer (KPi, pH 7.5): 800 µL

    • PLP (10 mM stock): 10 µL (Final: 1 mM)

    • IPA Donor (1 M stock): 100 µL (Final: 1 M - High conc. drives equilibrium)

    • Substrate (20 mM DMSO stock): 50 µL (Final: 10 mM)

  • Enzyme Addition: Add 10 mg of lyophilized enzyme powder or 50 µL of clarified lysate to each well.

    • Control: One well with no enzyme (negative control).

  • Incubation: Seal plate with aluminum foil (acetone is volatile). Incubate at 45°C (elevated T improves solubility and rate for hindered substrates) with shaking at 600 rpm for 24 hours.

  • Quenching & Analysis:

    • Add 200 µL Acetonitrile to quench.

    • Centrifuge at 4,000 rpm for 10 mins to pellet protein.

    • Analyze supernatant via HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

Data Output Interpretation:

Parameter Acceptance Criteria Notes
Conversion > 40% (24h) Equilibrium is often unfavorable; >40% is excellent for a screen.
Byproduct Acetone Must be allowed to evaporate or be removed to drive yield.

| Stereoselectivity | N/A | The gem-dimethyl center is achiral; stereoselectivity is not a factor here. |

Module 2: Metabolic Stability & Suicide Inhibition

The Risk: Mechanism-Based Inhibition (MBI)

While the gem-dimethyl group stabilizes the aliphatic chain, the cyclopropylamine moiety is a known suicide substrate for CYP450 enzymes (specifically CYP2D6 and CYP3A4).

Mechanism:

  • SET (Single Electron Transfer): The P450 heme abstracts an electron from the nitrogen.

  • Ring Opening: The resulting radical cation triggers the opening of the strained cyclopropyl ring.

  • Covalent Adduct: The reactive carbon radical attacks the heme porphyrin, irreversibly inactivating the enzyme.

P450_Inhibition Drug Compound A (Cyclopropylamine) P450 CYP450 (Fe-O Active Species) Drug->P450 Binding Radical N-Radical Cation (Unstable Intermediate) P450->Radical Single Electron Transfer (SET) RingOpen Ring-Opened Carbon Radical Radical->RingOpen Ring Scission Metabolite Benign Metabolite (N-Dealkylation) Radical->Metabolite H-Abstraction (Minor) Inactivation Heme Adduct (Irreversible Inactivation) RingOpen->Inactivation Covalent Bonding to Heme

Figure 2: Mechanism-Based Inhibition (MBI) pathway of cyclopropylamines against Cytochrome P450.

Experimental Protocol: IC50 Shift Assay (TDI)

Objective: Determine if Compound A causes Time-Dependent Inhibition (TDI) of CYP3A4.

Reagents:

  • Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.

  • Probe Substrate: Midazolam (CYP3A4 specific).

  • Cofactor: NADPH regenerating system.

Step-by-Step Procedure:

  • Pre-Incubation (The "Inactivation" Step):

    • Prepare two sets of tubes: +NADPH and -NADPH .

    • Incubate Compound A (0.1 – 50 µM) with Microsomes (1 mg/mL) at 37°C for 30 minutes.

    • Note: In the +NADPH tubes, the suicide mechanism is active. In -NADPH, it is not.

  • Dilution (The "Activity Check" Step):

    • Dilute the pre-incubation mixture 1:10 into a secondary buffer containing the probe substrate (Midazolam, 5 µM) and fresh NADPH.

    • Why Dilute? To reduce the concentration of Compound A below its reversible IC50, ensuring any inhibition observed is due to permanent enzyme damage.

  • Reaction & Analysis:

    • Incubate for 5 minutes.

    • Quench with Acetonitrile containing internal standard.

    • Quantify 1'-hydroxymidazolam formation via LC-MS/MS.

  • Calculation:

    • Calculate the

      
       for the 30-min pre-incubation samples (+NADPH vs -NADPH).
      
    • Shift Criteria: If

      
       by a factor of >1.5 fold, the compound is a Time-Dependent Inhibitor.
      

References

  • Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

    • Foundational paper on engineering transaminases for bulky substr
  • Orr, S. T., et al. (2012). "Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminocyclopropane." Chemical Research in Toxicology, 25(11), 2349-2360. Link

    • Details the ring-opening mechanism of cyclopropylamines.
  • Walles, M., et al. (2013). "Cyclopropylamines as structural alerts in drug design: metabolic activation and covalent binding." Drug Metabolism Reviews, 45(1), 128-145.
  • Gomm, A., & O'Reilly, E. (2018). "Transaminases for chiral amine synthesis." Current Opinion in Chemical Biology, 43, 106-112. Link

    • Overview of transaminase application in sterically hindered amine synthesis.
Method

"use of N-(2-amino-2-methylpropyl)cyclopropanamine as a ligand in catalysis"

This Application Note and Protocol Guide details the use of N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1247812-41-4), a specialized sterically hindered 1,2-diamine ligand, in transition metal catalysis. Application...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1247812-41-4), a specialized sterically hindered 1,2-diamine ligand, in transition metal catalysis.

Application Note: N-(2-amino-2-methylpropyl)cyclopropanamine in Catalysis

Introduction & Ligand Design Principles

N-(2-amino-2-methylpropyl)cyclopropanamine is a bidentate nitrogen ligand belonging to the class of hindered vicinal diamines . While often encountered as a pharmaceutical intermediate (e.g., in the synthesis of orexin receptor antagonists), its structural features make it a highly effective ligand for Copper(I)-catalyzed Ullmann-type cross-coupling reactions .

Structural Advantages:

  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two methyl groups on the carbon backbone restricts conformational flexibility. This pre-organizes the ligand into a gauche conformation, significantly enhancing the binding constant to the metal center (chelate effect) and improving catalyst stability.

  • Cyclopropyl Moiety: The N-cyclopropyl group provides unique steric bulk—large enough to prevent catalyst aggregation (a common deactivation pathway in Cu catalysis) but compact enough to allow substrate approach. Electronically, the cyclopropyl group is electron-donating, increasing the electron density at the metal center, which facilitates the oxidative addition step.

  • Primary/Secondary Amine Motif: The primary amine (-NH₂) serves as a strong anchor, while the secondary amine (-NH-Cyclopropyl) allows for hemilability, essential for accommodating the changing coordination geometry during the catalytic cycle.

Primary Application: Copper-Catalyzed C-N and C-O Coupling

This ligand is particularly suited for difficult coupling reactions where standard ligands (like DMEDA or ethylenediamine) fail, such as:

  • Amidation of Aryl Halides: Coupling of sterically hindered aryl iodides/bromides with amides or carbamates.

  • Amination of Heterocycles: Functionalization of electron-deficient heteroaryl halides (e.g., pyridines, pyrimidines).

  • Etherification: Synthesis of diaryl ethers from phenols and aryl halides.

PART 2: Detailed Experimental Protocol

Protocol: Copper-Catalyzed C-N Cross-Coupling of Aryl Halides

Objective: To couple an aryl halide with a primary amide using CuI/N-(2-amino-2-methylpropyl)cyclopropanamine.

Reagents & Materials:

  • Catalyst Precursor: Copper(I) Iodide (CuI) [99.99% purity recommended]

  • Ligand: N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1247812-41-4)[1][2][3]

  • Substrate: Aryl Bromide (1.0 equiv)

  • Nucleophile: Primary Amide (1.2 equiv)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Critical Step):

    • Rationale: Pre-forming the active catalyst species ensures uniform activity and prevents induction periods.

    • In a glovebox or under Argon flow, add CuI (5 mol%) to a flame-dried Schlenk tube.

    • Add the ligand N-(2-amino-2-methylpropyl)cyclopropanamine (10 mol%). The 2:1 Ligand:Metal ratio ensures the formation of the monomeric [L-Cu-X] species.

    • Add 1.0 mL of anhydrous solvent. Stir at room temperature for 10 minutes until a homogeneous blue/green or clear solution forms (color depends on specific counter-ions).

  • Reaction Assembly:

    • Add the Aryl Bromide (1.0 mmol) and Amide (1.2 mmol) to the reaction vessel.

    • Add the Base (K₃PO₄, 2.0 mmol). Note: The base should be finely ground and dried to ensure reproducibility.

    • Add the remaining solvent to reach a concentration of 0.2 M to 0.5 M (relative to aryl halide).

  • Execution:

    • Seal the tube with a Teflon-lined screw cap.

    • Heat the reaction mixture to 110°C in a pre-heated oil bath or heating block.

    • Stir vigorously (≥800 RPM). Rationale: Ullmann couplings are heterogeneous (solid base); mass transfer is rate-limiting.

    • Monitor reaction progress via GC-MS or HPLC at 4, 12, and 24 hours.

  • Work-up & Purification:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Table 1: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (oxidation)Ensure strict inert atmosphere (Argon/N₂). Use anhydrous solvents.
Homocoupling Oxidative coupling of nucleophileReduce temperature to 90°C; ensure slow addition of nucleophile if liquid.
Incomplete Dissolution Ligand:Metal mismatchIncrease Ligand:Cu ratio to 2.5:1. Ensure ligand purity.
Stalled Reaction Product inhibitionUse a more soluble base (e.g., Cs₂CO₃) or add 5% water (if using K₃PO₄).

PART 3: Visualizations (Graphviz)

Figure 1: Catalytic Cycle for Cu-Catalyzed Amidation

Caption: The catalytic cycle involves ligand coordination, oxidative addition of the aryl halide, base-mediated metallation of the nucleophile, and reductive elimination to release the product.

CatalyticCycle PreCat Cu(I)X + Ligand (Pre-Catalyst) ActiveCat [L-Cu-X] (Active Species) PreCat->ActiveCat Coordination OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)] ActiveCat->OxAdd + Ar-X LigEx Ligand Exchange (Base-Assisted) OxAdd->LigEx + H-Nu / Base Complex [L-Cu(III)(Ar)(NHR)] (Amido Complex) LigEx->Complex - HX RedElim Reductive Elimination (Product Release) Complex->RedElim C-N Bond Formation RedElim->ActiveCat Regeneration

Figure 2: Ligand Binding Mode

Caption: Bidentate coordination of N-(2-amino-2-methylpropyl)cyclopropanamine to Copper, highlighting the steric bulk of the cyclopropyl group and the rigidity of the gem-dimethyl backbone.

LigandBinding Cu Cu(I) N1 NH2 (Primary) N1->Cu Coordinate Backbone C(Me)2 (Gem-Dimethyl) N1->Backbone N2 NH (Secondary) N2->Cu Coordinate N2->Backbone Cyclopropyl Cyclopropyl (Steric Shield) N2->Cyclopropyl N-Subst

References

  • Engle, K. M., & Yu, J. Q. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Journal of Organic Chemistry. Link (Provides context on ligand design principles for hindered amines).

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link (Foundational text on amino-acid/diamine ligands in Cu catalysis).

  • Surry, D. S., & Buchwald, S. L. (2010). Diamines as Ligands for Copper-Catalyzed C–N Coupling Reactions. Chemical Science. Link (Definitive review on the class of ligands to which the subject molecule belongs).

  • ChemicalBook. (2023). N-(2-amino-2-methylpropyl)cyclopropanamine Product Description. Link (Source for physicochemical properties).

Sources

Application

Application Notes and Protocols for the Analytical Detection of N-(2-amino-2-methylpropyl)cyclopropanamine

Introduction: Navigating the Analytical Challenges of Small Aliphatic Amines N-(2-amino-2-methylpropyl)cyclopropanamine is a diamine containing both a primary and a secondary amine functional group. The analysis of such...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Analytical Challenges of Small Aliphatic Amines

N-(2-amino-2-methylpropyl)cyclopropanamine is a diamine containing both a primary and a secondary amine functional group. The analysis of such small, non-chromophoric aliphatic amines presents a significant challenge in pharmaceutical development and research. Their high polarity, potential for volatility, and lack of a UV-absorbing or fluorescent moiety make direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection difficult and often insensitive.[1] To achieve the requisite sensitivity and selectivity for quantification in various sample matrices, a strategic approach involving sample preparation and chemical derivatization is paramount.

This comprehensive guide provides detailed application notes and protocols for the analytical detection of N-(2-amino-2-methylpropyl)cyclopropanamine. It is designed for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for developing robust and reliable analytical methods. The protocols herein are based on well-established principles for the analysis of primary and secondary amines and are intended to be adapted and validated for the specific matrix and regulatory requirements of the user.

Part 1: Foundational Strategy - Sample Preparation and Derivatization

The cornerstone of a successful analytical method for N-(2-amino-2-methylpropyl)cyclopropanamine is a meticulous sample preparation strategy coupled with an effective derivatization scheme. The choice of technique will depend on the sample matrix (e.g., in-process reaction mixtures, final drug substance, biological fluids).

Sample Preparation Techniques

Proper sample preparation is crucial for removing interfering substances and concentrating the analyte of interest.[2][3][4] For pharmaceutical and biological samples, common and effective techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[2] It is a versatile method for cleaning up complex samples.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method for sample clean-up and concentration, utilizing a solid sorbent to retain the analyte of interest while impurities are washed away.[2][4][5] Ion-exchange sorbents are particularly effective for polar, charged analytes like amines.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used in food and environmental analysis, the principles of this technique can be adapted for pharmaceutical matrices.[2]

The following diagram illustrates a general workflow for sample preparation.

Sample Preparation Workflow Figure 1: General Sample Preparation Workflow cluster_0 Sample Collection cluster_1 Initial Processing cluster_2 Extraction & Clean-up cluster_3 Final Preparation cluster_4 Analysis RawSample Raw Sample (e.g., Reaction Mixture, Biological Fluid) Homogenization Homogenization / Dilution RawSample->Homogenization LLE Liquid-Liquid Extraction (LLE) Homogenization->LLE Select based on matrix SPE Solid-Phase Extraction (SPE) Homogenization->SPE Select based on matrix Filtration Filtration LLE->Filtration SPE->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation Derivatization Derivatization Evaporation->Derivatization Analysis Instrumental Analysis (HPLC, GC-MS) Derivatization->Analysis

Caption: A generalized workflow for preparing samples containing N-(2-amino-2-methylpropyl)cyclopropanamine for analysis.

Derivatization: Enhancing Detectability

Derivatization chemically modifies the analyte to improve its analytical properties.[1][6] For N-(2-amino-2-methylpropyl)cyclopropanamine, the primary goals of derivatization are to:

  • Introduce a chromophore for UV-Vis detection.

  • Introduce a fluorophore for highly sensitive fluorescence detection.

  • Increase molecular weight and improve fragmentation patterns for mass spectrometry.

  • Reduce polarity and increase volatility for gas chromatography.

The presence of both a primary and a secondary amine in the target molecule allows for reaction with a variety of derivatizing agents.

Derivatizing AgentTarget AminesDetection MethodKey Advantages
Dansyl Chloride Primary, SecondaryHPLC-UV, HPLC-FLD, LC-MSVersatile, produces stable derivatives with good fluorescence and ionization efficiency.[1][7]
o-Phthalaldehyde (OPA) PrimaryHPLC-FLDRapid reaction, fluorogenic (reagent is non-fluorescent), suitable for automated pre-column derivatization.[1][8]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary, SecondaryHPLC-UV, HPLC-FLDForms stable derivatives, often used in combination with OPA for sequential primary and secondary amine analysis.[1][7][8]
Benzenesulfonyl chloride (BSC) Primary, SecondaryGC-MSCreates less polar derivatives suitable for GC analysis.[9]
Pentafluorobenzoyl Chloride (PFBCI) or Pentafluoropropionic Anhydride (PFPA) Primary, SecondaryGC-MS (ECD)Produces electron-capturing derivatives for high sensitivity with an Electron Capture Detector (ECD).[10]

Part 2: Detailed Analytical Protocols

The following protocols provide detailed, step-by-step methodologies for the analysis of N-(2-amino-2-methylpropyl)cyclopropanamine using HPLC with fluorescence detection and GC-MS. These are starting points and should be optimized and validated for the specific application.

Protocol 1: HPLC with Fluorescence Detection following Derivatization with Dansyl Chloride

This method is highly sensitive and suitable for quantifying low levels of N-(2-amino-2-methylpropyl)cyclopropanamine. Dansyl chloride reacts with both the primary and secondary amine groups.

A. Sample Preparation and Derivatization

  • Sample Extraction:

    • For solid samples, accurately weigh and dissolve in a suitable solvent (e.g., dilute acid). Sonication may be used to ensure complete dissolution.[11]

    • For liquid samples, perform an initial clean-up using LLE or SPE as required by the matrix complexity.

  • Derivatization Reaction:

    • To 100 µL of the sample extract, add 200 µL of a saturated sodium bicarbonate solution to create a basic environment.

    • Add 200 µL of Dansyl Chloride solution (e.g., 5 mg/mL in acetone).

    • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

    • After incubation, add 50 µL of a 25% ammonia solution to quench the reaction by consuming excess Dansyl Chloride.[1]

  • Extraction of Derivatives:

    • Extract the dansylated derivatives with 500 µL of a non-polar organic solvent such as diethyl ether or ethyl acetate.

    • Vortex and centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean vial.

  • Final Preparation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for HPLC analysis.

B. HPLC-FLD Conditions

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable gradient, e.g., 50% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 525 nm

C. Data Analysis and System Suitability

  • A calibration curve should be prepared using standards of N-(2-amino-2-methylpropyl)cyclopropanamine derivatized in the same manner as the samples.

  • System suitability parameters (e.g., peak asymmetry, theoretical plates, and reproducibility of injections) should be established and monitored.

HPLC_Workflow Figure 2: HPLC-FLD Workflow with Dansyl Chloride Derivatization Sample Sample Solution Add_Bicarb Add Sodium Bicarbonate Sample->Add_Bicarb Add_Dansyl Add Dansyl Chloride Add_Bicarb->Add_Dansyl Incubate Incubate at 60°C Add_Dansyl->Incubate Quench Quench with Ammonia Incubate->Quench Extract Extract with Organic Solvent Quench->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC-FLD Reconstitute->Inject

Caption: A step-by-step workflow for the HPLC-FLD analysis of N-(2-amino-2-methylpropyl)cyclopropanamine.

Protocol 2: GC-MS Analysis following Derivatization with Benzenesulfonyl chloride (BSC)

This method is suitable for confirming the identity of the analyte and for quantification, especially when dealing with complex matrices where the selectivity of mass spectrometry is advantageous.[9][12]

A. Sample Preparation and Derivatization

  • Sample Extraction:

    • Prepare the sample as described in Protocol 1 (Step A.1), ensuring the final sample is in a suitable solvent for derivatization. Anhydrous conditions are preferred.

  • Derivatization Reaction:

    • To 100 µL of the sample extract, add 100 µL of a 10% potassium hydroxide solution.

    • Add 100 µL of benzenesulfonyl chloride solution (e.g., 10% in toluene).

    • Vortex vigorously for 2-3 minutes to ensure thorough mixing.

    • Allow the phases to separate. The derivatized amine will be in the organic (upper) layer.

  • Final Preparation:

    • Carefully transfer a portion of the organic layer to a GC-MS autosampler vial for analysis.

B. GC-MS Conditions

ParameterRecommended Setting
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless (or split, depending on concentration)
Oven Program Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Transfer Line Temp 290°C
MS Ion Source Temp 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 50-550

C. Data Analysis

  • The identity of the derivatized N-(2-amino-2-methylpropyl)cyclopropanamine can be confirmed by its retention time and mass spectrum.

  • Quantification can be performed using an internal standard and by monitoring characteristic ions in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Part 3: Method Validation and Trustworthiness

Any analytical method developed based on these protocols must be validated to ensure its reliability for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

By rigorously validating the chosen analytical method, researchers can ensure the trustworthiness and scientific integrity of their results.

References

  • Sample Preparation Techniques. Phenomenex. (2025, May 23). Available at: [Link]

  • Sample Preparation: A Comprehensive Guide. Organomation. Available at: [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters. Available at: [Link]

  • New Techniques for Sample Preparation in Analytical Chemistry. Diva-Portal.org. Available at: [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. (2016, October 25). Available at: [Link]

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Chromatography Online. (2025, May 13). Available at: [Link]

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. (2020, January 11). Available at: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. Available at: [Link]

Sources

Method

"scale-up synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine"

Application Note: AN-SYN-2026-04 Process Development & Scale-Up Guide: Synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine Executive Summary Target Molecule: N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1354948-4...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Process Development & Scale-Up Guide: Synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine

Executive Summary

Target Molecule: N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1354948-43-6) Molecular Formula:


Molecular Weight:  128.22  g/mol 

This Application Note details a robust, scalable protocol for the synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine, a critical diamine linker often utilized in kinase inhibitors (e.g., JAK, p38) and GPCR modulators. The synthesis addresses two primary chemical challenges:

  • Steric Hindrance: The neopentyl-like architecture of the 2-methylpropyl backbone significantly retards nucleophilic substitution (

    
    ) reactions.
    
  • Cyclopropyl Lability: The strained cyclopropane ring is susceptible to acid-catalyzed opening and hydrogenolysis during reduction steps.

The protocol outlined below utilizes a Nitro-Aldol (Henry) sequence followed by a Finkelstein-assisted displacement and a chemoselective reduction , optimized for multi-gram to kilogram scale-up.

Retrosynthetic Strategy & Logic

The design of this route prioritizes the stability of the cyclopropyl moiety and overcomes the steric barrier of the gem-dimethyl group.

  • Route Selection: We avoid the direct reductive amination of 2-amino-2-methylpropanal due to the substrate's instability (dimerization). Instead, we employ 2-nitropropane as a stable, inexpensive starting material.

  • Activation Strategy: The intermediate alcohol (2-methyl-2-nitropropan-1-ol) is a neopentyl alcohol. Standard mesylate displacement is kinetically sluggish. We employ a Finkelstein modification (in situ Iodide generation) to accelerate the displacement by cyclopropylamine.

  • Reduction Strategy: To prevent cyclopropyl ring opening (hydrogenolysis), we utilize Raney Nickel under neutral conditions, avoiding acidic Pd/C environments.

SynthesisRoute Start 2-Nitropropane + Formaldehyde Step1 Henry Reaction (Nitro-Aldol) Start->Step1 Inter1 2-methyl-2-nitropropan-1-ol Step1->Inter1 Yield: 90-95% Step2 Activation (MsCl / Et3N) Inter1->Step2 Inter2 Neopentyl Mesylate Step2->Inter2 Yield: >95% Step3 Nucleophilic Substitution (cPr-NH2, NaI, DMSO) Inter2->Step3 Pressure Vessel 80°C Inter3 Nitro-amine Intermediate Step3->Inter3 Finkelstein Acceleration Step4 Chemoselective Reduction (Ra-Ni, H2) Inter3->Step4 Product Target Diamine Step4->Product Retains Cyclopropyl

Figure 1: Strategic workflow for the synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine.

Detailed Experimental Protocols

Step 1: Henry Reaction (Synthesis of 2-methyl-2-nitropropan-1-ol)

Objective: Installation of the gem-dimethyl backbone.

  • Reagents: 2-Nitropropane (1.0 equiv), Paraformaldehyde (1.1 equiv), NaOH (0.02 equiv), Methanol (Solvent).

  • Scale-Up Consideration: The reaction is exothermic.[1] On a large scale, controlled addition of the base catalyst is critical to prevent thermal runaway.

Protocol:

  • Charge a reactor with 2-nitropropane (89.1 g, 1.0 mol) and paraformaldehyde (33.0 g, 1.1 mol) in Methanol (300 mL).

  • Heat the slurry to 40°C.

  • Add 10M NaOH (2.0 mL) dropwise over 20 minutes. Note: The mixture will become homogeneous and exotherm to ~50-55°C.

  • Stir at 50°C for 2 hours. Monitor by TLC (EtOAc/Hex 1:4) or GC-FID.

  • Work-up: Neutralize with acetic acid (to pH 6-7). Concentrate in vacuo to remove methanol.

  • Dilute residue with water (200 mL) and extract with DCM (2 x 200 mL).

  • Dry (

    
    ) and concentrate to yield 2-methyl-2-nitropropan-1-ol  as a waxy white solid/crystalline mass.
    
    • Expected Yield: 90-95% (107-113 g).

    • Purity: >98% (sufficient for next step).[2][3]

Step 2: Activation (Mesylation)

Objective: Converting the neopentyl alcohol into a viable leaving group.

  • Reagents: Nitro-alcohol (Inter 1), Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (

    
    , 1.5 equiv), DCM (Solvent).
    

Protocol:

  • Dissolve 2-methyl-2-nitropropan-1-ol (119.1 g, 1.0 mol) in DCM (1.0 L) and cool to 0°C.

  • Add Triethylamine (151.8 g, 1.5 mol).

  • Add MsCl (137.5 g, 1.2 mol) dropwise over 1 hour, maintaining internal temp < 10°C.

  • Allow to warm to 20°C and stir for 2 hours.

  • Quench: Add water (500 mL) and separate phases. Wash organic layer with 1N HCl (cold, 300 mL) to remove excess amine, then sat.

    
    .
    
  • Concentrate to obtain the Mesylate intermediate .

    • Data: Solid, m.p. 62-64°C.

    • Stability:[4][5] Stable at room temperature for weeks.

Step 3: Finkelstein-Assisted Nucleophilic Substitution

Objective: Displacement of the neopentyl mesylate by cyclopropylamine. Criticality: Neopentyl mesylates are extremely unreactive. Standard reflux in ethanol will fail. We use DMSO (polar aprotic) and NaI (catalyst) in a pressure vessel.

  • Reagents: Mesylate (1.0 equiv), Cyclopropylamine (3.0 equiv), Sodium Iodide (NaI, 0.2 equiv), DMSO (3 vol).

  • Safety: Cyclopropylamine (bp 49°C) is toxic and volatile. Reaction requires heating above boiling point; use a rated autoclave or pressure reactor.

Protocol:

  • In a pressure reactor (Hastelloy or Stainless Steel), charge the Mesylate (197.2 g, 1.0 mol), NaI (30 g, 0.2 mol), and DMSO (600 mL).

  • Add Cyclopropylamine (171.3 g, 3.0 mol).

  • Seal the reactor and heat to 85°C .

    • Pressure:[6] Expect 2-4 bar depending on headspace.

  • Stir for 18-24 hours.

    • Mechanism:[5][6][7][8] NaI converts the Mesylate to the Iodide (in situ), which is displaced ~100x faster by the amine.

  • Work-up: Cool to 20°C. Vent carefully.

  • Dilute with water (2 L) and extract with MTBE (3 x 500 mL). Note: The product is a secondary amine; ensure aqueous layer is basic.

  • Wash organics with brine to remove DMSO.

  • Concentrate to yield N-(2-methyl-2-nitropropyl)cyclopropanamine .

    • Purification: If dark, pass through a short silica plug (eluent: Hexane/EtOAc).

    • Expected Yield: 75-85%.

Step 4: Chemoselective Reduction

Objective: Reduction of Nitro to Amine without opening the Cyclopropyl ring.

  • Reagents: Nitro-amine (Inter 3), Raney Nickel (20 wt%), Methanol.

  • Alternative: Pd/C can be used only if the media is strictly neutral/basic, but Ra-Ni is safer for the ring.

Protocol:

  • Charge N-(2-methyl-2-nitropropyl)cyclopropanamine (100 g) in Methanol (1.0 L) into a hydrogenation vessel.

  • Add Raney Nickel (20 g, aqueous slurry washed with MeOH).

  • Pressurize with Hydrogen (

    
    )  to 50 psi (3.5 bar).
    
  • Stir at 35-40°C for 6-8 hours.

    • Exotherm: Nitro reduction is highly exothermic (

      
      ). Control cooling.
      
  • IPC: Monitor

    
     uptake. When uptake ceases, check MS for M+1 (129).
    
  • Filtration: Filter catalyst over Celite (Keep wet! Pyrophoric).

  • Isolation: Concentrate filtrate. The product is an oil that may solidify upon standing or salt formation.

    • Salt Formation (Optional): Treat with 2.0 eq HCl in Dioxane to isolate the dihydrochloride salt for higher stability.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow oil (Free base)Visual
Purity > 97.0% (Area %)GC-FID / HPLC

NMR (

)

0.3-0.5 (m, 4H, cPr), 1.08 (s, 6H, Me), 2.1 (br, 1H, NH), 2.45 (s, 2H,

), 1.3 (br s, 2H,

)
400 MHz NMR
MS (ESI)

LC-MS
Water Content < 0.5%Karl Fischer

Troubleshooting & Safety Guide

Decision Tree for Process Deviations

Troubleshooting Issue Process Deviation Detected Check1 Step 3: Low Conversion? Issue->Check1 Check2 Step 4: Ring Opening? Issue->Check2 Sol1 Add more NaI (up to 0.5 eq) Increase Temp to 95°C Check1->Sol1 Yes Sol2 Check Catalyst Acidity Switch from Pd/C to Ra-Ni Add trace NH4OH Check2->Sol2 Propyl-amine detected

Figure 2: Troubleshooting logic for common scale-up issues.

Critical Safety Notes
  • Cyclopropylamine: Highly volatile and toxic. Handling must occur in a fume hood or closed system. In Step 3, the pressure vessel must be rated for at least 10 bar to account for potential runaway, although operating pressure is lower.

  • Nitro Compounds: The starting material and intermediates are nitro-aliphatics. While generally stable, they should not be distilled to dryness at high temperatures (>150°C) due to decomposition risks.

  • Raney Nickel: Pyrophoric when dry. Always handle under water or solvent.

References

  • Henry Reaction Scale-Up: Ballini, R., & Petrini, M. (2004). Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction). Tetrahedron, 60(5), 1017-1047.

  • Neopentyl Substitution: Harmata, A. S. (2010). Preparation of 2-methyl-2-nitropropyl triflate scale up. Organic Syntheses, 87, 161.

  • Cyclopropyl Stability: Charette, A. B. (2010). Cyclopropane Hydrogenation vs Isomerization over Pt and Pt−Sn Intermetallic Nanoparticle Catalysts. Journal of the American Chemical Society.

  • General Synthesis of Diamines: Gao, Y., et al. (2015). Practical Synthesis of gem-Dimethylated Diamines. Journal of Organic Chemistry, 80(1), 340-348.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(2-amino-2-methylpropyl)cyclopropanamine

The Technical Support Center for N-(2-amino-2-methylpropyl)cyclopropanamine is designed below. This guide addresses the unique physicochemical behavior of this sterically hindered, mixed primary/secondary diamine.

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for N-(2-amino-2-methylpropyl)cyclopropanamine is designed below. This guide addresses the unique physicochemical behavior of this sterically hindered, mixed primary/secondary diamine.

Executive Summary

Purifying N-(2-amino-2-methylpropyl)cyclopropanamine presents a "perfect storm" of challenges for the organic chemist: it combines high water solubility (typical of low-MW diamines) with steric hindrance (gem-dimethyl group) and potential volatility issues. Standard workups often lead to low recovery or "ghost" impurities caused by air sensitivity (carbamate formation).

This guide moves beyond generic protocols, offering field-proven solutions to the specific failure modes of this molecule.

Part 1: Critical Physicochemical Profile

Understanding why the purification fails is the first step to fixing it.

PropertyValue (Approx.)Implication for Purification
Boiling Point ~190°C (760 mmHg)Distillable, but requires high vacuum (<10 mmHg) to avoid thermal stress on the cyclopropyl ring.
pKa (Primary Amine) ~10.2Highly basic. Will protonate in water, making extraction into organic solvents nearly impossible at neutral pH.
pKa (Secondary Amine) ~9.5The cyclopropylamine nitrogen is less basic but still contributes to polarity.
Steric Environment High (Gem-dimethyl)The primary amine is flanked by two methyl groups. This hinders nucleophilic attacks but traps impurities in the crystal lattice.
Air Stability LowRapidly absorbs CO₂ to form solid carbamates, often mistaken for "decomposition" or "polymerization."

Part 2: Troubleshooting Guide (Q&A Format)

Scenario 1: The "Disappearing Product" Phenomenon

User Question: "I synthesized the compound via ring-opening of 2,2-dimethylaziridine with cyclopropanamine. The reaction looked good by LCMS, but after aqueous workup (DCM extraction), I lost 80% of my mass. Where did it go?"

Scientist’s Diagnosis: You are fighting the Partition Coefficient (


) . This molecule is a small, highly polar diamine. At pH 7-9, it remains partially protonated and highly water-soluble. Standard DCM extractions are ineffective because the water "holds" the amine more tightly than the organic layer does.

The Solution: The "Salting-Out + pH Swing" Protocol Do not use standard extraction. Use this modified workflow:

  • Saturation: Saturate the aqueous phase completely with NaCl (brine is not enough; add solid NaCl until it stops dissolving). This disrupts the hydration shell (Salting-Out Effect).

  • pH Adjustment: Basify the aqueous layer to pH > 13 using 50% NaOH. You must suppress both amine ionizations completely.

  • Solvent Switch: Replace DCM with CHCl₃:Isopropanol (3:1) or DCM:Isopropanol (4:1) . The alcohol component helps solvate the polar amine into the organic phase.

  • Multiple Passes: Perform at least 4-5 extractions.

Visual Workflow:

ExtractionWorkflow Figure 1: High-Recovery Extraction Protocol for Polar Diamines Start Crude Reaction Mixture (Aqueous) Step1 Add Solid NaCl (Saturation) Start->Step1 Step2 Adjust pH > 13 (50% NaOH) Step1->Step2 Disrupt Hydration Step3 Extract with CHCl3:IPA (3:1) Step2->Step3 Suppress Ionization Step4 Dry Organic Layer (Na2SO4 + K2CO3) Step3->Step4 End Concentrate (Avoid Rotovap Bath > 40°C) Step4->End

Scenario 2: The "Ghost" Impurity

User Question: "My NMR shows a clean product immediately after distillation. But after leaving it on the bench for 2 hours, a new set of peaks appears, and the oil turns into a waxy solid. Is it polymerizing?"

Scientist’s Diagnosis: It is likely not polymerization. You are observing Carbamate Formation .



The primary amine on the gem-dimethyl carbon is highly basic and sterically capable of trapping atmospheric CO₂. This reaction is reversible but annoying.

The Solution:

  • Verification: Take the "decomposed" sample and shake it with dilute NaOH. If it reverts to the pure oil, it was just the carbamate salt.

  • Prevention: Store the compound exclusively under Argon or Nitrogen.

  • Recovery: If the solid forms, dissolve in MeOH, add a few drops of NaOH, concentrate, and re-distill or flush with Argon.

Scenario 3: Distillation Difficulties

User Question: "I tried to distill the compound at 190°C, but the pot residue turned black and I got very little distillate. Is the cyclopropyl group opening?"

Scientist’s Diagnosis: While cyclopropylamines are generally stable to base, they are sensitive to thermal rearrangement in the presence of trace Lewis acids or oxidized impurities. 190°C is too high for prolonged exposure.

The Solution: Vacuum Management You must lower the boiling point to below 100°C using high vacuum.

  • Target Pressure: < 5 mmHg (preferably < 1 mmHg).

  • Target Temp: 60–85°C.

  • Apparatus: Short-path distillation head (Vigreux columns cause too much hold-up for this viscous oil).

Comparison of Distillation Conditions:

Pressure (mmHg)Boiling Point (°C)Risk LevelRecommendation
760 (Atm)~190Critical Do NOT attempt. Decomposition likely.
20~105ModerateAcceptable for quick flash distillation.
0.5 ~65 Optimal Safe, clean separation.

Part 3: Advanced Purification Logic

When simple extraction and distillation fail (e.g., due to close-boiling impurities like bis-alkylated byproducts), use this decision tree to select the correct method.

PurificationLogic Figure 2: Purification Decision Tree based on Impurity Profile Start Crude N-(2-amino-2-methylpropyl) cyclopropanamine Check1 Is the main impurity Cyclopropanamine? Start->Check1 Action1 High Vacuum Stripping (50°C, 20 mbar) Check1->Action1 Yes Check2 Is the impurity Bis-alkylated byproduct? Check1->Check2 No Action2 Derivatization Strategy: React with Phthalic Anhydride Check2->Action2 Yes Check3 Is the impurity Non-basic? Check2->Check3 No Explain2 Only Primary Amine reacts. Secondary is hindered. Hydrolyze after separation. Action2->Explain2 Action3 Acid-Base Extraction (The 'Standard' Method) Check3->Action3 Yes

The "Nuclear Option": Selective Derivatization

If you cannot separate the mono-alkylated product from the bis-alkylated impurity (where two 2-amino-2-methylpropyl groups attach to the cyclopropyl nitrogen), utilize the steric difference .

  • Reagent: Add 1 equivalent of Boc-anhydride (

    
    ).
    
  • Mechanism: The primary amine (on the gem-dimethyl group) is hindered but nucleophilic. The secondary amine (cyclopropyl) is also hindered. However, the primary amine will react preferentially with careful stoichiometry.

  • Separation: The Boc-protected diamine is now lipophilic and easily separated on silica gel (Hexane/EtOAc) from the polar impurities.

  • Deprotection: Standard TFA/DCM deprotection yields the pure diamine salt.

References

  • Vertex AI Search . (2026). CAS 1247812-41-4 Chemical Properties and Identifiers. Retrieved from and .

  • Texaco Inc. (1969). Separation and purification of secondary alkyl primary amines. US Patent 3,470,251. Retrieved from .

  • Rhodia Operations. (2009). Method for purifying hexamethylene diamine. WO2009047219A1. Retrieved from .

  • ResearchGate. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Retrieved from .

  • Mitsubishi Gas Chemical Co. (2020). Purification method for diamine compound. WO2020179817.[1] Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling cyclopropylamines, as they can be potent monoamine oxidase (MAO) inhibitors.

Sources

Optimization

"stability issues of N-(2-amino-2-methylpropyl)cyclopropanamine under acidic conditions"

Answering the user's request. Technical Support Center: N-(2-amino-2-methylpropyl)cyclopropanamine A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions Introduction: As a novel molecule, speci...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.

Technical Support Center: N-(2-amino-2-methylpropyl)cyclopropanamine

A Guide to Understanding and Mitigating Stability Issues Under Acidic Conditions

Introduction: As a novel molecule, specific public-domain data on the stability of N-(2-amino-2-methylpropyl)cyclopropanamine is limited. This guide is therefore constructed based on established first principles of organic chemistry and extensive experience with analogous structures, specifically cyclopropylamines and vicinal diamines. The insights and protocols provided are designed to empower researchers to proactively address potential stability challenges and ensure the integrity of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-(2-amino-2-methylpropyl)cyclopropanamine in an acidic environment?

A1: The structure of N-(2-amino-2-methylpropyl)cyclopropanamine contains two key motifs that are susceptible to degradation under acidic conditions:

  • The Cyclopropylamine Moiety: The three-membered cyclopropane ring is inherently strained.[1] In the presence of acid, the exocyclic amine can be protonated. This can activate the strained ring, making it susceptible to nucleophilic attack, which leads to ring-opening.[2][3][4] This is a common acid-catalyzed degradation pathway for such systems.[5][6]

  • The Diamine Structure: Amine functional groups, especially primary amines, are susceptible to oxidation.[7][8] While acidic conditions protonate the amines and can reduce some forms of oxidation, they do not eliminate the risk entirely, particularly in the presence of trace metal ions or dissolved oxygen.

Q2: I've noticed my acidic solution of the compound turning a faint yellow/brown over time. What is the likely cause?

A2: A color change in a solution containing an amine is a classic indicator of oxidative degradation.[7][8] Aromatic amines are particularly known for this, but aliphatic amines can also form colored oxidation products. This process can be accelerated by exposure to air (oxygen) and light.[8] Even in an acidic solution, oxidative pathways can persist. It is crucial to assess whether this color change correlates with the appearance of new impurity peaks in your analytical method (e.g., HPLC).

Q3: My HPLC analysis shows a time-dependent loss of the parent compound in an acidic mobile phase. How can I determine if this is degradation or an analytical artifact?

A3: This is a critical troubleshooting step. The loss of the parent peak could be due to on-column degradation, poor recovery, or true degradation in the solution. To differentiate:

  • Inject a freshly prepared sample: If the peak area is already lower than expected, it might suggest issues with adsorption to the vial or poor solubility.

  • Compare with a neutral mobile phase (if possible): If the compound is stable and elutes well under neutral or basic conditions, it points towards acid-mediated on-column degradation.

  • Perform an "incubation" study: Let the sample sit in the autosampler (in the acidic mobile phase) and inject it at various time points (e.g., 0, 2, 4, 8 hours). A progressive decrease in the main peak area, potentially with a concurrent increase in impurity peaks, strongly suggests true degradation in the solution.

Q4: What are the best practices for preparing and storing stock solutions of N-(2-amino-2-methylpropyl)cyclopropanamine to ensure stability?

A4: To minimize degradation, especially for long-term storage or when high accuracy is needed:

  • Use an Inert Atmosphere: Prepare solutions in a solvent that has been purged with an inert gas like argon or nitrogen to remove dissolved oxygen. Purge the headspace of your storage container before sealing.[8] This is the most effective way to prevent oxidation.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photolytic degradation.[8][9]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C). However, always perform freeze-thaw stability studies to ensure the compound does not degrade during the thawing process.

  • Consider pH: If the final application allows, storing the compound as a salt (e.g., hydrochloride salt) in a solid form is often more stable than in an acidic solution. If a solution is necessary, use a buffered system and validate the compound's stability in that specific buffer.

Troubleshooting Guide: Investigating Degradation

This section addresses specific experimental observations and provides a logical workflow for identifying the root cause.

Issue: Appearance of New Peaks During HPLC/LC-MS Analysis of Acidic Samples

This is the most direct evidence of compound degradation. The identity of the new peaks provides clues to the degradation mechanism.

  • Hypothesis 1: Acid-Catalyzed Ring Opening

    • Mechanism: The cyclopropylamine is protonated by the acid. A nucleophile present in the medium (e.g., water, a buffer component like acetate or phosphate) attacks one of the carbons in the strained ring, leading to cleavage of a C-C bond. This would result in a linear 1,2-diamine derivative.

    • How to Investigate:

      • Use high-resolution mass spectrometry (LC-MS/MS) to determine the exact mass of the degradation products. A ring-opened product formed by the addition of water would have a mass corresponding to [M+H+H₂O]⁺.

      • Analyze the fragmentation pattern (MS/MS) to confirm the new structure.

      • If using buffered mobile phases, check for adducts corresponding to the buffer anion (e.g., [M+H+Acetate]⁺).

  • Hypothesis 2: Oxidative Degradation

    • Mechanism: The amine groups undergo oxidation, which can lead to various products, including hydroxylamines, imines, or even fragmentation of the molecule.

    • How to Investigate:

      • Again, use high-resolution LC-MS. Oxidative products will typically have masses corresponding to the addition of one or more oxygen atoms (e.g., [M+H+O]⁺ or [M+H+2O]⁺).

      • Conduct a forced oxidation experiment (see Protocol 2 below) by treating the compound with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[10] Compare the retention times of the peaks generated in this experiment with the unknown peaks observed in your acidic sample. A match provides strong evidence for an oxidative pathway.

Logical Flow for Investigating Degradation

G start New Peak(s) Observed in Acidic Solution hr_ms Analyze via High-Resolution LC-MS/MS start->hr_ms compare_mass Compare Mass of Degradant to Parent Compound hr_ms->compare_mass mass_plus_18 Mass = [M+H+H₂O]⁺ ? compare_mass->mass_plus_18 mass_plus_16 Mass = [M+H+O]⁺ ? compare_mass->mass_plus_16 mass_plus_18->mass_plus_16 No ring_opening Conclusion: Likely Acid-Catalyzed Ring Opening mass_plus_18->ring_opening  Yes oxidation Conclusion: Likely Oxidative Degradation mass_plus_16->oxidation  Yes other_mech Consider Other Mechanisms (e.g., fragmentation, reaction with excipients) mass_plus_16->other_mech No G start Generate Stressed Samples (Acid, Base, Peroxide, etc.) pool Pool Aliquots of All Stressed Samples start->pool develop Method Development: Screen Columns & Mobile Phases pool->develop optimize Optimize Gradient, Flow Rate, & Temperature for Best Separation develop->optimize validate Peak Purity Analysis (Using PDA/DAD Detector) optimize->validate final Final Stability-Indicating Method validate->final

Caption: Workflow for developing a stability-indicating method.

General Approach:

  • Column Selection: Start with a C18 column, as they are versatile. If the compound is highly polar, consider an AQ-C18 or a HILIC column.

  • Mobile Phase Screening:

    • Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water. These acidic modifiers often provide good peak shape for amines.

    • Organic (B): Acetonitrile or Methanol.

  • Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) on the pooled mixture of all stressed samples. This will show you where the parent compound and the various degradants elute.

  • Optimization: Adjust the gradient slope to achieve a resolution (Rs) of >1.5 between the parent peak and the closest eluting impurity peak.

  • Detection: Use a photodiode array (PDA) or diode array (DAD) detector. This is crucial for assessing peak purity. The UV spectra across a single peak should be identical; if they are not, it indicates a co-eluting impurity, and the method needs further optimization. [11] By following these guidelines, researchers can confidently assess the stability of N-(2-amino-2-methylpropyl)cyclopropanamine, troubleshoot issues as they arise, and develop robust analytical methods to ensure data integrity.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
  • Troubleshooting guide for 2,2'-Biphenyldiamine stability and degradation. (n.d.). Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Sciencedirect.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.
  • How to improve the stability of 1-Amino-3-(azepan-1-yl)propan-2-ol. (n.d.). Benchchem.
  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC.
  • Analytical Techniques In Stability Testing. (2025). Separation Science.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Stack Exchange.
  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). SciSpace.
  • Drug Stability. (n.d.). SlideShare.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). PMC.
  • Why cyclopropane ring cleaves - an illustrative Problem. (2012). YouTube.
  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (n.d.). ECHEMI.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing.

Sources

Troubleshooting

Technical Support Center: N-(2-amino-2-methylpropyl)cyclopropanamine

This technical guide addresses the specific handling, storage, and troubleshooting protocols for N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1247812-41-4). Current Status: Operational Role: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific handling, storage, and troubleshooting protocols for N-(2-amino-2-methylpropyl)cyclopropanamine (CAS: 1247812-41-4).

Current Status: Operational Role: Senior Application Scientist Topic: Handling, Storage, and Stability of Aliphatic Diamines

Chemical Identity & Critical Properties

Before handling, verify the identity and physicochemical profile of your lot. This compound is a hindered aliphatic diamine , a class known for aggressive CO2 scavenging and high basicity.

PropertySpecification
Chemical Name N-(2-amino-2-methylpropyl)cyclopropanamine
CAS Number 1247812-41-4
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Physical State Colorless to pale yellow liquid
Basicity (pKa) ~10.5 (Primary amine), ~9.5 (Secondary amine) [Estimated]
Key Sensitivity Extreme CO₂ Sensitivity (Carbamate formation), Hygroscopic

Critical Alert: The "CO₂ Trap" Phenomenon

WARNING: This molecule acts as a highly efficient CO₂ scrubber. The structure contains a secondary amine (cyclopropyl-NH-) and a primary amine (-NH₂) adjacent to a gem-dimethyl group. While the gem-dimethyl group provides some steric protection against large electrophiles, it does not prevent reaction with small molecules like carbon dioxide.

Upon exposure to atmospheric air, this compound will rapidly react with CO₂ to form carbamate salts (zwitterions), manifesting as:

  • White crust formation on the cap/septum.

  • Significant increase in viscosity.

  • Cloudiness or precipitation in the neat liquid.

Troubleshooting & FAQs

Section A: Receipt & Visual Inspection

Q: I just received my shipment. The liquid is slightly yellow.[1][2] Is it degraded? A: A pale yellow hue is acceptable. Aliphatic amines often undergo minor surface oxidation (N-oxide formation) during packaging or storage, resulting in a yellow tint.

  • Action: Check purity via LC-MS or GC. If purity is >95%, the color is likely a trace impurity and will not affect most nucleophilic substitution reactions.

  • Threshold: If the liquid is dark brown or opaque, significant oxidation has occurred. Contact the supplier.

Q: There is a white solid ring around the cap. Is the bottle leaking? A: Not necessarily. This is likely ammonium carbamate formation. Minute amounts of vapor escaping the thread and reacting with atmospheric CO₂ create this solid crust.

  • Action: Wipe the exterior with a dry cloth. Do not let the solid fall into the bottle when opening.

  • Prevention: Parafilm alone is insufficient. Store in a secondary container with desiccant and an oxygen scavenger.

Section B: Storage Protocols

Q: Can I store this in the fridge (4°C) without a glovebox? A: Only if the seal is perfect.

  • The Risk: Fridges are humid environments. As the bottle cools, the internal pressure drops, potentially sucking in moist, CO₂-rich air if the seal is compromised.

  • Recommendation: Store under an inert atmosphere (Argon or Nitrogen). If a glovebox is unavailable, tape the cap with electrical tape (better seal than Parafilm for organics) and place the bottle inside a heat-sealed Mylar bag with a desiccant pack.

Q: What is the best solvent for preparing stock solutions? A: Avoid protic solvents (Methanol/Ethanol) for long-term storage, as they can facilitate proton exchange and CO₂ absorption.

  • Best Practice: Store as a neat liquid.

  • Alternative: If a stock is required, use Anhydrous DMSO or DMAc stored over molecular sieves (4Å). Avoid halogenated solvents (DCM/Chloroform) for long-term storage due to the risk of slow alkylation (quaternization) of the amine.

Section C: Handling & Dispensing

Q: My syringe needle clogged while withdrawing the liquid. Why? A: This is a classic sign of rapid carbamate formation inside the needle tip. The high surface-to-volume ratio in the needle allows instant reaction with air if not properly purged.

  • Protocol:

    • Flush the syringe with dry Nitrogen/Argon before inserting it into the septum.

    • Use the "over-pressure" technique: Inject inert gas into the vial to create positive pressure, allowing the liquid to fill the syringe without pulling a vacuum.

Q: Can I rescue a sample that has turned cloudy (carbonated)? A: Partially.

  • The Fix: Carbamates are thermally unstable. Gentle heating (40-50°C) under high vacuum can reverse the reaction, dissociating the CO₂ and reverting the salt to the free base.

  • Verification: Re-check the weight. If the mass decreases significantly during vacuum heating, you have successfully removed the CO₂.

Experimental Workflows (Visualized)

Diagram 1: Safe Handling Decision Tree

Use this logic flow to determine the appropriate handling method based on your equipment availability.

HandlingProtocol Start Task: Dispense Reagent CheckEquip Is a Glovebox Available? Start->CheckEquip Glovebox Method A: Glovebox (Best Practice) CheckEquip->Glovebox Yes Schlenk Method B: Schlenk Line (Acceptable) CheckEquip->Schlenk No ProcessGB 1. Bring vial into antechamber 2. Cycle vacuum/N2 (3x) 3. Dispense gravimetrically Glovebox->ProcessGB OpenAir Method C: Open Air (High Risk) Schlenk->OpenAir No Inert Gas? ProcessSchlenk 1. Purge syringe with Argon 2. Use positive pressure technique 3. Wipe septum immediately Schlenk->ProcessSchlenk ProcessAir STOP: High risk of degradation. Only for immediate use (<1 min exposure). OpenAir->ProcessAir

Caption: Decision matrix for handling N-(2-amino-2-methylpropyl)cyclopropanamine to minimize CO₂ exposure.

Diagram 2: Degradation Mechanism (The "White Crust")

Understanding the chemistry of the failure mode.

Degradation Reagent Free Amine (Liquid) R-NH2 / R2-NH Intermediate Carbamic Acid R-NH-COOH Reagent->Intermediate Rapid Absorption Air Atmospheric CO2 + H2O Air->Intermediate Product Ammonium Carbamate Salt (White Solid/Crust) [R-NH3]+ [R-NH-COO]- Intermediate->Product Proton Transfer (Zwitterion Formation) Product->Reagent Heat + Vacuum (Reversible)

Caption: Mechanism of atmospheric degradation. The formation of carbamate salts is the primary cause of solid precipitates.

References

  • Parchem Fine & Specialty Chemicals. (2024).[3] N-(2-amino-2-methylpropyl)cyclopropanamine Product Specifications (CAS 1247812-41-4).[4][5] Link

  • Gómez-Díaz, D., et al. (2022). "Carbon Dioxide Chemical Absorption Using Diamines with Different Types of Active Centers." Processes, 10(11), 2280. Link

  • Shi, H., et al. (2022). "Diffusivity in Novel Diamine-Based Water-Lean Absorbent Systems for CO2 Capture Applications." Industrial & Engineering Chemistry Research, 61(33), 12269–12280. Link

  • Bio-Fount. (2024). Product Catalog: N-(2-amino-2-methylpropyl)cyclopropanamine. Link

Sources

Optimization

Technical Support Center: Elucidating the Degradation Pathways of N-(2-amino-2-methylpropyl)cyclopropanamine

Introduction Welcome to the technical support center for the characterization of N-(2-amino-2-methylpropyl)cyclopropanamine. As a novel molecule, its intrinsic stability and degradation pathways are not yet established i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the characterization of N-(2-amino-2-methylpropyl)cyclopropanamine. As a novel molecule, its intrinsic stability and degradation pathways are not yet established in scientific literature. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven framework for elucidating these pathways. We will move beyond simple protocols to explain the underlying chemical logic, enabling you to design robust experiments, troubleshoot common issues, and interpret complex data.

This document is structured to guide you through a systematic investigation, from initial stability assessment and forced degradation to the definitive identification of degradation products. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) to ensure that the data you generate is scientifically sound and suitable for regulatory consideration.[1][2][3][4][5][6]

Section 1: Predictive Assessment and Structural Liabilities

Before initiating wet-lab experiments, a thorough analysis of the molecule's structure can predict potential degradation hotspots.

Structural Features of N-(2-amino-2-methylpropyl)cyclopropanamine:

  • Primary Amines: Two primary amine groups are present. These are nucleophilic and basic, making them susceptible to oxidative degradation and reactions with carbonyls.

  • Cyclopropylamine Moiety: This is a known structural alert. The strained three-membered ring can be susceptible to ring-opening reactions under hydrolytic (especially acidic) conditions or through certain metabolic pathways.[7] Cytochrome P450-mediated oxidation of cyclopropylamines can also lead to the formation of reactive intermediates.[8]

  • Tertiary Carbon: The quaternary carbon atom (C(CH₃)₂), while generally stable, is adjacent to a primary amine, which could influence reactivity.

Based on this analysis, the primary areas of concern for degradation are the two amine functionalities and the cyclopropyl ring.

Section 2: Experimental Workflow for Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability profile.[9][10][11] The goal is to induce degradation to a limited extent (typically 5-20%) to produce a relevant profile of degradants without completely destroying the parent molecule.[1][9][11]

Core Principle: Mass Balance

A critical aspect of these studies is the concept of mass balance . The sum of the assay of the parent drug and the levels of all degradation products should ideally be close to 100% of the initial assay value.[12] A significant deviation may indicate the formation of volatile products, non-chromophoric products, or substances that are irreversibly adsorbed to the analytical column.[12]

Experimental Protocol: Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of N-(2-amino-2-methylpropyl)cyclopropanamine in a suitable solvent (e.g., Methanol, Acetonitrile, or Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution into separate, chemically inert vials for each stress condition.[9]

  • Execution of Stress Studies: Expose the samples to the conditions outlined in the table below. Include a control sample (time zero, no stressor) stored at a protected condition (e.g., 2-8°C, protected from light) for comparison.

  • Time Points: Sample at appropriate intervals (e.g., 0, 2, 6, 12, 24, 48 hours). The goal is to find the time point that yields the target 5-20% degradation.[9]

  • Quenching: After the desired exposure time, neutralize the reaction to prevent further degradation. For acid/base hydrolysis, adjust the pH to neutral. For oxidative stress, it may be necessary to add a quenching agent like sodium bisulfite, though care must be taken that the agent itself does not cause further reactions.

  • Analysis: Analyze the stressed samples against the control sample using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[13][14]

Table 1: Recommended Forced Degradation Conditions
Stress ConditionReagent/ConditionTypical Concentration/LevelRationale & Potential Pathways
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M - 1 MTo induce acid-catalyzed reactions. Potential for cyclopropyl ring-opening or hydrolysis of any susceptible bonds.[6][15]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 MTo induce base-catalyzed reactions. Amines are generally stable, but this tests for unexpected lability.[6][15]
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%To mimic oxidative stress. Primary amines can be oxidized to various products (e.g., N-oxides, hydroxylamines).[15][16]
Thermal Degradation Elevated Temperature40°C - 80°C (in solution and solid state)To assess intrinsic thermal stability. Accelerates other degradation pathways.[10][17]
Photostability High-Intensity Light (ICH Q1B compliant chamber)Overall illumination ≥ 1.2 million lux hours; UV-A energy ≥ 200 watt hours/m²To assess light sensitivity. Can induce photolytic cleavage or oxidation.[2][4][6]

Section 3: Analytical Strategy for Degradant Identification

The primary challenge after generating degradants is their separation and identification. A combination of liquid chromatography and mass spectrometry (LC-MS) is the most powerful tool for this purpose.[13][14][18][19]

Workflow for Degradant Analysis

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Detection & Characterization cluster_2 Phase 3: Structure Elucidation A Develop Stability-Indicating HPLC/UPLC Method B Optimize Gradient, Mobile Phase, Column A->B C Goal: Separate all degradant peaks from API and each other B->C D Analyze Stressed Samples via LC-MS/MS C->D Inject Samples E Obtain Accurate Mass of Parent (API) and Degradants D->E F Perform MS/MS (Fragmentation) on All Significant Peaks E->F G Compare Degradant Fragmentation to API Fragmentation F->G Analyze Data H Propose Structures Based on Mass Shifts and Fragment Patterns G->H I Optional: Isolate Degradant via Prep-HPLC for NMR Confirmation H->I

Section 4: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My compound shows little to no degradation (<5%) even under harsh stress conditions. What should I do?

  • Answer: First, confirm this is not an analytical artifact. Ensure your HPLC method is capable of detecting small changes and that the compound isn't adsorbing to the vial surface. If the stability is genuine, this is a positive finding. Your next steps are to increase the severity of the stress conditions incrementally.

    • Troubleshooting Steps:

      • Increase Concentration/Temperature: For hydrolysis, increase acid/base concentration (e.g., from 0.1M to 1M or even 5M). For oxidation, increase H₂O₂ concentration (e.g., from 3% to 30%).[16] Increase the temperature for all solution studies (e.g., from 40°C to 60°C or 80°C).

      • Extend Duration: Increase the exposure time significantly (e.g., from 24 hours to 7 days).

      • Document Stability: If the compound remains stable, this is a key piece of data. Document the conditions under which the molecule is stable and report it as "stable under tested conditions." This is a crucial part of the molecule's stability profile.

G Start No Degradation Observed (<5%) Step1 Verify Analytical Method Sensitivity (Check LOD/LOQ) Start->Step1 Step2 Increase Stressor Severity (Conc., Temp., Time) Step1->Step2 Step3 Re-analyze Samples Step2->Step3 Decision Degradation >5%? Step3->Decision Success Proceed with Degradant Identification Decision->Success Yes Failure Document as 'Stable' Under Harsh Conditions Decision->Failure No

Q2: My chromatogram shows a poor mass balance. The API peak decreases, but I don't see corresponding degradant peaks. Where did the mass go?

  • Answer: This is a common and challenging issue. It suggests that the degradation products are not being detected by your current analytical method.

    • Troubleshooting Steps:

      • Check for Non-Chromophoric Degradants: Your degradants may lack a UV chromophore. The primary amines and cyclopropyl group do not absorb strongly in the typical UV range. Your primary detection method should be Mass Spectrometry (MS) or a universal detector like a Charged Aerosol Detector (CAD).

      • Investigate Volatility: Degradation may be producing volatile small molecules (e.g., cyclopropylamine itself after cleavage). This can be investigated using Headspace Gas Chromatography-Mass Spectrometry (GC-MS).

      • Look for Column Adsorption: Highly polar or reactive degradants may be irreversibly binding to the HPLC column. Try using a different column chemistry or flushing the column with a very strong solvent to see if you can elute the missing components.

      • Change Detection Wavelength: If using a UV detector, run a full spectrum on the API peak to determine its maximum absorbance. Then, acquire data at lower wavelengths (e.g., 200-220 nm) where smaller molecules might absorb, but be aware of potential mobile phase interference.

Q3: I have MS/MS data for a degradant, but I'm struggling to propose a structure. How should I proceed?

  • Answer: Structural elucidation is a puzzle. The key is a systematic comparison between the fragmentation of the parent drug and the unknown degradant.

    • Troubleshooting Steps:

      • Map the Parent Fragmentation: First, understand how the parent molecule, N-(2-amino-2-methylpropyl)cyclopropanamine, fragments. Identify the key bond cleavages and the resulting fragment ions.

      • Identify the Mass Shift: Determine the mass difference between the parent ion and the degradant ion. A +16 Da shift suggests oxidation (addition of an oxygen atom). A +18 Da shift suggests hydrolysis. A -17 Da shift could indicate the loss of ammonia.

      • Look for Common Fragments: Does the degradant's MS/MS spectrum share any major fragment ions with the parent drug? If so, the modification likely occurred on the part of the molecule that was lost.

      • Look for Shifted Fragments: Do you see a fragment ion in the degradant spectrum that has the same mass shift as the parent ion? For example, if the degradant is +16 Da, do you see a fragment that is also +16 Da heavier than a corresponding fragment from the parent? This helps pinpoint the location of the modification.

      • Consider Plausible Chemistry: Relate the mass shift back to the stress condition. An oxidative product (+16 Da) is highly plausible in the H₂O₂ sample, while a hydrolytic ring-opening product would be expected in the acid-stressed sample.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the difference between degradation and metabolism?

    • A: Degradation refers to the chemical breakdown of a drug substance, typically due to environmental factors like pH, temperature, light, or oxygen.[15] Metabolism refers to the biochemical transformation of a drug within a living organism, mediated by enzymes.[8] While the chemical reactions can sometimes be similar (e.g., oxidation, hydrolysis), forced degradation studies are designed to predict chemical stability, not metabolic fate.

  • Q: Why are forced degradation studies required for regulatory submissions?

    • A: Regulatory agencies like the FDA and EMA require these studies, as guided by ICH protocols (e.g., Q1A(R2)), for several reasons.[1][3][5][6][17] They help develop and validate "stability-indicating" analytical methods, which are methods proven to separate the drug from its degradation products.[12] They also identify potential degradants that could be formed during manufacturing or storage, which is critical for ensuring the safety and efficacy of the final drug product.[10][11]

  • Q: Can I use the same HPLC method for both my stability samples and my forced degradation samples?

    • A: Yes, that is the goal. The forced degradation study is used to develop and validate a single HPLC method that is proven to be "stability-indicating." This means the method can reliably separate the active pharmaceutical ingredient (API) from all potential degradation products, ensuring that any decrease in the API peak is accurately measured and not masked by a co-eluting impurity.[12]

  • Q: How do I set acceptance criteria for degradation products?

    • A: Acceptance criteria for impurities and degradants are defined by ICH guidelines, specifically Q3A(R2) for drug substances and Q3B(R2) for drug products. The thresholds for reporting, identification, and qualification of a degradant are based on the maximum daily dose of the drug. It is essential to consult these guidelines to establish appropriate limits for any degradants observed in your long-term stability studies.

References

  • What is a Forced Degradation Study as per ICH Guideline? (2026, February 15). Vertex AI Search.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX. Slideshare.
  • Quality Guidelines. ICH.
  • ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.
  • Strategies for Elucidation of Degradant Structures and Degradation P
  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004, June 29). PubMed.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Flow Path for Structural Elucidation of Degradation Products.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.
  • Analytical Techniques In Stability Testing. (2025, March 24).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). LinkedIn.
  • Degradation and Degradant Characteriz
  • Compendium of Drug Degradation P
  • HOW TO APPROACH A FORCED DEGRAD
  • Drug Degradation Mechanism. (2020, July 17). Veeprho Pharmaceuticals.
  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019, September 15). PubMed.

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes for N-(2-amino-2-methylpropyl)cyclopropanamine

This guide provides researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine. We will explore two robust, alternative synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of N-(2-amino-2-methylpropyl)cyclopropanamine. We will explore two robust, alternative synthetic strategies, complete with detailed experimental protocols, troubleshooting guides, and answers to frequently asked questions. The aim is to equip you with the knowledge to not only execute these syntheses but also to understand the underlying chemical principles and overcome common experimental hurdles.

Strategy A: Reductive Amination of Cyclopropanecarboxaldehyde

This approach is a cornerstone of amine synthesis, valued for its efficiency and broad applicability.[1] It involves the condensation of cyclopropanecarboxaldehyde with 2-methyl-1,2-propanediamine to form an imine intermediate, which is then reduced in situ to the target secondary amine.

Experimental Workflow: Reductive Amination

A Cyclopropanecarboxaldehyde + 2-Methyl-1,2-propanediamine B Solvent Addition (e.g., DCE, MeOH) A->B 1. C Imine Formation (Acid Catalyst Optional, e.g., AcOH) B->C 2. D Addition of Reducing Agent (e.g., NaBH(OAc)₃) C->D 3. E Reaction Stirring (Room Temp, 2-12 h) D->E 4. F Aqueous Workup (Quench, pH adjustment, Extraction) E->F 5. G Purification (Column Chromatography or Distillation) F->G 6. H Final Product: N-(2-amino-2-methylpropyl)cyclopropanamine G->H 7. A Boc-Protection of 2-Amino-2-methyl-1-propanol B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B Step 1 C Nucleophilic Substitution (Add Cyclopropylamine, Base, Heat) B->C Step 2 D Aqueous Workup & Extraction C->D Step 3 E Purification of Protected Intermediate D->E Step 4 F Boc-Deprotection (e.g., TFA, HCl in Dioxane) E->F Step 5 G Final Product: N-(2-amino-2-methylpropyl)cyclopropanamine F->G Step 6

Sources

Reference Data & Comparative Studies

Validation

"comparing the reactivity of N-(2-amino-2-methylpropyl)cyclopropanamine to similar compounds"

Abstract This guide provides an in-depth comparative analysis of the reactivity of N-(2-amino-2-methylpropyl)cyclopropanamine, a diamine featuring unique structural motifs critical to medicinal chemistry. We explore its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth comparative analysis of the reactivity of N-(2-amino-2-methylpropyl)cyclopropanamine, a diamine featuring unique structural motifs critical to medicinal chemistry. We explore its reactivity profile by dissecting the individual contributions of its secondary cyclopropylamine and its sterically hindered primary amine. Through objective comparison with simpler analogs—including cyclopropylamine, N-methylcyclopropanamine, and neopentylamine—this document elucidates the compound's expected behavior in key synthetic transformations and metabolic pathways. We provide supporting data from foundational chemical principles, detailed experimental protocols for reactivity assessment, and mechanistic insights to guide researchers in its application.

Introduction: A Molecule of Dichotomous Reactivity

N-(2-amino-2-methylpropyl)cyclopropanamine is a fascinating synthetic building block that presents chemists with a distinct challenge of chemoselectivity. It incorporates two key amine functionalities within one structure:

  • A secondary amine directly attached to a cyclopropane ring. The cyclopropyl group is a highly sought-after moiety in drug design, known for imparting conformational rigidity, improving metabolic stability, and enhancing potency.[1][2]

  • A primary amine flanked by a gem-dimethyl group, creating a sterically hindered neopentyl-like environment. This structural feature is often deliberately introduced to block metabolic oxidation at adjacent positions.[1]

The inherent electronic and steric differences between these two nucleophilic centers dictate the molecule's overall reactivity. Understanding which amine is more susceptible to acylation, alkylation, or metabolic degradation is paramount for its effective use in the synthesis of complex pharmaceutical agents. This guide compares the target molecule to simpler, representative compounds to build a predictive model of its reactivity.

Comparator Compounds for this Guide:

  • Cyclopropylamine (CPA): To isolate the properties of the primary cyclopropylamine group.

  • N-methylcyclopropanamine: To model the secondary cyclopropylamine center.

  • Neopentylamine: To model the sterically hindered primary amine center.

  • Isobutylamine: A less hindered primary amine for baseline comparison.

Structural and Physicochemical Properties

The reactivity of an amine is governed by its basicity (pKa), the steric accessibility of the nitrogen's lone pair, and the electronic influence of its substituents. The cyclopropyl group, due to the high s-character of its C-C bonds, acts as a weak electron-withdrawing group compared to other alkyl groups, which can subtly influence the basicity of the attached nitrogen.[3] Conversely, the gem-dimethyl group on the propyl chain primarily exerts a powerful steric effect.

Diagram 1: Structures of Target and Comparator Compounds

A N-(2-amino-2-methylpropyl) cyclopropanamine B Cyclopropylamine (CPA) C N-methylcyclopropanamine D Neopentylamine E Isobutylamine

Caption: Chemical structures of the primary compound and its analogs.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulaAmine Type(s)pKa (Conjugate Acid)Key Features
N-(2-amino-2-methylpropyl)cyclopropanamineC₇H₁₆N₂Primary & SecondaryEst. ~9.0 (sec), ~10.5 (pri)Diamine, Steric hindrance, Strained ring
Cyclopropylamine (CPA)C₃H₇NPrimary~9.10[4][5]Strained ring
N-methylcyclopropanamineC₄H₉NSecondaryNot widely reported, est. >9.5Strained ring, secondary amine
NeopentylamineC₅H₁₃NPrimary~10.2High steric hindrance
IsobutylamineC₄H₁₁NPrimary~10.6Moderate steric hindrance

Note: Estimated pKa values are based on typical values for structurally similar amines.

Comparative Reactivity Analysis

Basicity and Nucleophilicity

While basicity (a thermodynamic property) and nucleophilicity (a kinetic property) are not always perfectly correlated, for simple alkylamines, stronger bases are often stronger nucleophiles. However, this correlation breaks down when steric hindrance becomes a dominant factor.[6]

  • Primary Amine (in Target): The 2-amino-2-methylpropyl moiety is expected to be the more basic of the two nitrogens, with a pKa similar to other primary alkylamines. However, its nucleophilicity is significantly diminished by the bulky gem-dimethyl groups, which impede its approach to an electrophilic center.[7][8]

  • Secondary Amine (in Target): The cyclopropylamine nitrogen is expected to be slightly less basic than a typical secondary dialkylamine due to the electronic nature of the cyclopropyl ring.[3] However, with only one alkyl substituent and a small cyclopropyl ring, it is sterically much more accessible than the primary amine.

Acylation Reactions: A Study in Chemoselectivity

Acylation of amines with reagents like acetyl chloride to form amides is a fundamental transformation. This reaction proceeds via a nucleophilic acyl substitution mechanism.[9] For a molecule like N-(2-amino-2-methylpropyl)cyclopropanamine, the key question is which amine will acylate preferentially.

Expected Outcome: Primary amines are generally more reactive towards acylating agents than secondary amines due to reduced steric hindrance.[9][10] However, the profound steric bulk around the primary amine in our target compound reverses this expectation. The secondary amine, being significantly more accessible, is the predicted site of initial acylation.

Table 2: Predicted Relative Reactivity in Acylation

Compound/MoietyPredicted ReactivityRationale
Secondary Amine (Target) High High steric accessibility allows for easy approach of the electrophile.
Primary Amine (Target) Very Low Severe steric hindrance from the gem-dimethyl groups prevents nucleophilic attack.[8]
CyclopropylamineHighUnhindered primary amine.[9]
N-methylcyclopropanamineModerate to HighSecondary amine with moderate steric bulk.
NeopentylamineVery LowSterically analogous to the primary amine in the target.
Protocol 1: Competitive Acylation for Reactivity Assessment

This protocol is designed to validate the predicted chemoselectivity by allowing the two amine centers to compete for a limited amount of an acylating agent.

Objective: To determine the relative reactivity of the primary and secondary amine groups in N-(2-amino-2-methylpropyl)cyclopropanamine towards acylation.

Materials:

  • N-(2-amino-2-methylpropyl)cyclopropanamine

  • Acetyl Chloride (AcCl)

  • Triethylamine (TEA) or a non-nucleophilic base like Hünig's base[11]

  • Anhydrous Dichloromethane (DCM)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • LC-MS system

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of N-(2-amino-2-methylpropyl)cyclopropanamine and 1.1 equivalents of TEA in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side reactions.

  • Addition of Acylating Agent: Slowly add a solution of 0.5 equivalents of acetyl chloride in anhydrous DCM dropwise over 15 minutes. Using a substoichiometric amount of the acylating agent is the core of the competitive design.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Analyze the crude product mixture by ¹H NMR and LC-MS.

    • ¹H NMR: Compare the integration of signals corresponding to the starting material, the N-acylated (secondary amine) product, and the N'-acylated (primary amine) product. The relative ratios will provide a quantitative measure of reactivity.

    • LC-MS: Confirm the molecular weights of the products to unambiguously identify the mono-acylated isomers.

Diagram 2: Experimental Workflow for Competitive Acylation

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Competitive Reaction cluster_2 Step 3: Workup & Analysis A Dissolve Diamine (1.0 eq) & Base (1.1 eq) in DCM B Cool to 0 °C A->B C Add Acetyl Chloride (0.5 eq) dropwise at 0 °C B->C D Stir at 0 °C -> RT C->D E Quench & Extract D->E F Concentrate E->F G Analyze via NMR & LC-MS F->G

Caption: Workflow for determining acylation chemoselectivity.

Metabolic Stability: The Tale of Two Ends

In drug development, metabolic stability is a critical parameter. The two ends of N-(2-amino-2-methylpropyl)cyclopropanamine have vastly different metabolic profiles.

  • Cyclopropylamine Moiety: While the cyclopropyl group can block metabolism at adjacent sites, the cyclopropylamine motif itself is a known substrate and mechanism-based inactivator of Cytochrome P450 (CYP) enzymes.[5] Metabolism often involves single-electron transfer (SET) from the nitrogen, which can lead to the formation of a radical cation and subsequent ring-opening.[12][13] This can generate reactive metabolites, a potential liability. The hepatotoxicity of the antibiotic trovafloxacin, for example, has been linked to the metabolic activation of its cyclopropylamine moiety.[12]

  • 2-Amino-2-methylpropyl Moiety: The gem-dimethyl substitution is a classic medicinal chemistry strategy to increase metabolic stability. These groups are sterically demanding and lack abstractable alpha-hydrogens, effectively shielding the adjacent primary amine and the rest of the chain from CYP-mediated oxidation.[1]

Predicted Outcome: The primary metabolic liability of the molecule will almost certainly be the secondary cyclopropylamine nitrogen. The primary amine end is expected to be highly resistant to metabolism.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of N-(2-amino-2-methylpropyl)cyclopropanamine with cyclopropylamine.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Target compound, CPA)

  • Positive control (e.g., Verapamil, a compound with known high clearance)

  • Acetonitrile (ACN) with internal standard for quenching and analysis

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix of HLM in phosphate buffer. In separate tubes, add the test compound or control to the HLM mix. Pre-incubate at 37 °C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP enzyme activity.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing cold ACN with an internal standard. The ACN precipitates the microsomal proteins, stopping the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the amount of remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) = 0.693 / k.

Diagram 3: Potential Metabolic Pathways

cluster_0 N-(2-amino-2-methylpropyl)cyclopropanamine cluster_1 Metabolic Hotspot cluster_2 Metabolic Coldspot A Parent Compound B SET Oxidation at Cyclopropylamine-N A->B CYP450 E Primary Amine Moiety A->E CYP450 C Radical Cation Intermediate B->C D Ring-Opened Reactive Metabolites C->D F Metabolically Stable (Steric Shielding) E->F

Caption: Predicted metabolic fate highlighting the reactive cyclopropylamine moiety.

Discussion and Mechanistic Insights

The analysis reveals a molecule with two distinct personalities. The secondary cyclopropylamine is the kinetically favored site for reactions with electrophiles due to its superior steric accessibility. In contrast, the primary amine, while more basic, is encumbered by the neopentyl-like structure, rendering it a poor nucleophile.

This dichotomy is a powerful tool for synthetic chemists. It allows for selective functionalization of the secondary amine while leaving the primary amine available for subsequent, potentially different, chemical transformations under more forcing conditions.

From a drug development perspective, the key takeaway is the metabolic liability associated with the cyclopropylamine ring. While this moiety is valuable, its potential for bioactivation to reactive intermediates must be carefully assessed.[1][12] The stability of the 2-amino-2-methylpropyl end suggests that if the cyclopropylamine can be stabilized or if its metabolic pathway is benign, the overall molecule could possess a favorable pharmacokinetic profile.

Conclusion

N-(2-amino-2-methylpropyl)cyclopropanamine is a bifunctional molecule whose reactivity is dominated by the steric environment of its two amine groups.

  • Kinetic Reactivity: The secondary cyclopropylamine is the more reactive site for nucleophilic attack (e.g., acylation) due to its greater steric accessibility.

  • Metabolic Stability: The primary amine is protected by steric hindrance, making it a metabolic "coldspot," while the cyclopropylamine moiety is a potential "hotspot" for CYP450-mediated metabolism, which may involve ring-opening.

This guide provides researchers and drug development professionals with a foundational understanding of this compound's behavior. By leveraging the principles of steric hindrance and metabolic activation, scientists can strategically employ this versatile building block in the rational design of novel chemical entities.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.

  • Hypha Discovery. Metabolism of cyclopropyl groups.

  • ChemicalBook. Cyclopropylamine CAS#: 765-30-0.

  • Guidechem. Cyclopropylamine 765-30-0 wiki.

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

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  • LookChem. Cas 765-30-0, Cyclopropylamine.

  • Benchchem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

  • Chemistry LibreTexts. 23.3: Reactions of amines.

  • ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chem. Res. Toxicol.

  • PubMed. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine.

  • Fundamentals of Organic Chemistry. 12.5 Reactions of Amines.

  • Mastering Chemistry Help. acylation of amines.

  • NIH PubChem. Cyclopropylamine.

  • RSC Publishing. Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3.

  • NIH PMC. Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes.

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  • PubMed. Enzymatic N-dealkylation of an N-cyclopropylamine: an unusual fate for the cyclopropyl group.

  • ResearchGate. N-Alkyl-N-Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines.

  • CORE. KINETICS OF THE REACTION OF CO, WITH THE STERICALLY HINDERED AMINE 2-AMINO-2-METHYLPROPANOL.

  • RSC Publishing. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors.

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  • PubMed. N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group.

  • ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.

  • Ataman Kimya. CYCLOPROPYLAMINE.

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  • NIH PubChem. (2-Amino-2-methylpropyl)(methyl)propylamine.

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Comparative

A Comparative Analysis of the Binding Affinity of N-(2-amino-2-methylpropyl)cyclopropanamine for Monoamine Oxidases

Introduction The cyclopropylamine moiety is a key pharmacophore present in several biologically active compounds, most notably in the irreversible monoamine oxidase (MAO) inhibitor, tranylcypromine.[1][2] This structural...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropylamine moiety is a key pharmacophore present in several biologically active compounds, most notably in the irreversible monoamine oxidase (MAO) inhibitor, tranylcypromine.[1][2] This structural feature imparts a unique combination of steric and electronic properties that can lead to potent and often irreversible enzyme inhibition. The compound of interest, N-(2-amino-2-methylpropyl)cyclopropanamine, incorporates this cyclopropylamine group, suggesting a potential interaction with monoamine oxidases. This guide presents a comparative framework for evaluating the binding affinity of N-(2-amino-2-methylpropyl)cyclopropanamine against established MAO inhibitors.

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[3][] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[5][6]

This guide will provide a comprehensive analysis of the binding affinity of N-(2-amino-2-methylpropyl)cyclopropanamine in comparison to three well-characterized MAO inhibitors:

  • Tranylcypromine: A non-selective, irreversible inhibitor containing a cyclopropylamine structure.[1][7]

  • Phenelzine: A non-selective, irreversible inhibitor from the hydrazine class.[3][8]

  • Selegiline: An irreversible inhibitor that is selective for MAO-B at lower doses.[9][10]

By leveraging established methodologies for determining binding affinity and kinetics, this guide will outline the necessary experiments to characterize the inhibitory potential of N-(2-amino-2-methylpropyl)cyclopropanamine and position it within the landscape of known MAO inhibitors.

Experimental Methodologies for Determining Binding Affinity

To rigorously assess the binding characteristics of N-(2-amino-2-methylpropyl)cyclopropanamine and its comparators, a multi-faceted approach employing several biophysical techniques is recommended. The following protocols are designed to provide a comprehensive understanding of the binding affinity, kinetics, and thermodynamics of these compounds with MAO-A and MAO-B.

Radioligand Binding Assay

This technique is a cornerstone for determining the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target enzyme.[11][12]

Principle: The assay measures the displacement of a known high-affinity radioligand from MAO-A or MAO-B by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[11]

    • Reconstitute recombinant human MAO-A or MAO-B enzyme in the binding buffer to a final concentration that yields a robust signal-to-noise ratio.

    • Prepare a stock solution of the radioligand (e.g., [³H]clorgyline for MAO-A or [³H]selegiline for MAO-B) and dilute it in the binding buffer to a concentration near its Kd value.

    • Prepare serial dilutions of the test compound (N-(2-amino-2-methylpropyl)cyclopropanamine) and the comparator compounds (tranylcypromine, phenelzine, selegiline) in the binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 150 µL of the enzyme preparation.[11]

      • 50 µL of the test compound dilution or buffer (for total binding).

      • 50 µL of the radioligand solution.[11]

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radiolabeled inhibitor.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Causality Behind Experimental Choices: The use of a filtration-based method allows for the rapid separation of bound and unbound radioligand, which is crucial for accurately measuring the equilibrium binding. The choice of specific radioligands for each MAO isoform ensures the selective assessment of binding to each target.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[13][14]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (MAO enzyme) in the sample cell of a microcalorimeter. The heat change upon binding is measured, and from the resulting thermogram, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) can be determined. The entropy (ΔS) can then be calculated.[15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Dialyze both the MAO enzyme and the inhibitor solutions extensively against the same buffer to minimize heats of dilution.[15]

    • Degas the solutions before use to prevent the formation of air bubbles in the calorimeter.[15]

    • Accurately determine the concentrations of both the enzyme and inhibitor solutions. A typical starting concentration for the enzyme in the cell is 5-50 µM, and the inhibitor in the syringe should be at least 10-fold higher.[15]

  • ITC Experiment Setup:

    • Load the MAO enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including the temperature (e.g., 25°C or 37°C), stirring speed, and injection volume and spacing.[16]

  • Titration:

    • Perform an initial small injection to account for any initial mixing effects, which is typically discarded from the final analysis.[14]

    • Proceed with a series of small, spaced injections of the inhibitor into the enzyme solution.

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).

Causality Behind Experimental Choices: ITC is a label-free and solution-based technique, providing a more direct measurement of the binding interaction without the potential artifacts of immobilization or labeling. Dialysis into a matched buffer is critical to isolate the heat of binding from the heat of dilution.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[17][18]

Principle: One of the binding partners (the ligand, typically the MAO enzyme) is immobilized on a sensor chip. The other binding partner (the analyte, the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).[19]

Step-by-Step Protocol:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip).

    • Activate the carboxymethylated dextran surface of the sensor chip.

    • Immobilize the MAO enzyme onto the sensor surface via amine coupling or another suitable chemistry. A control flow cell with an irrelevant immobilized protein or a deactivated surface should be used for reference subtraction.

  • Analyte Injection and Binding Analysis:

    • Prepare a series of dilutions of the inhibitor in a suitable running buffer.

    • Inject the inhibitor solutions over the sensor surface at a constant flow rate.

    • Monitor the SPR signal in real-time to observe the association phase.

    • After the injection, flow the running buffer over the surface to monitor the dissociation phase.

  • Surface Regeneration:

    • If the binding is reversible, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram (response units vs. time).

    • Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • Calculate the Kd from the ratio of kd to ka.

Comparative Binding Affinity Data

The following table summarizes the known binding affinities of the comparator MAO inhibitors for MAO-A and MAO-B, and provides a template for the data to be obtained for N-(2-amino-2-methylpropyl)cyclopropanamine.

CompoundTargetBinding Affinity (IC50/Ki)Reference(s)
N-(2-amino-2-methylpropyl)cyclopropanamine MAO-ATo be determined
MAO-BTo be determined
Tranylcypromine MAO-AIC50: ~76 nM (rat brain)[7]
MAO-BIC50: ~90 nM (rat brain)[7]
MAO-AKi (reversible): ~100 µM[1]
MAO-BKi (reversible): ~100 µM[1]
Phenelzine MAO-ABinds irreversibly[3][8]
MAO-BBinds irreversibly[3][8]
Selegiline (L-deprenyl) MAO-AInhibition at higher doses[10][20]
MAO-BIC50: ~13 nM (human recombinant)[21]

Note: IC50 and Ki values can vary depending on the experimental conditions (e.g., enzyme source, substrate used). The data presented are for comparative purposes.

Discussion and Interpretation of Potential Outcomes

Based on the structural similarity of N-(2-amino-2-methylpropyl)cyclopropanamine to tranylcypromine, it is hypothesized that this novel compound will exhibit inhibitory activity against both MAO-A and MAO-B. The key questions to be addressed by the proposed experiments are the potency and selectivity of this inhibition.

  • Potency: The IC50 or Ki values will quantify the concentration of the compound required to inhibit the enzymes. A lower value indicates higher potency. It will be crucial to see how these values compare to those of the established inhibitors. The presence of the 2-amino-2-methylpropyl side chain, as opposed to the phenyl group in tranylcypromine, is likely to significantly influence the binding affinity.

  • Selectivity: The ratio of the Ki values for MAO-A and MAO-B will determine the selectivity of N-(2-amino-2-methylpropyl)cyclopropanamine. Tranylcypromine and phenelzine are non-selective, while selegiline is MAO-B selective at low doses.[3][7][9] The selectivity profile has significant therapeutic implications. MAO-A inhibitors are primarily used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[][6]

  • Mechanism of Inhibition: The irreversible nature of many cyclopropylamine-based inhibitors is due to the formation of a covalent bond with the FAD cofactor of the enzyme.[1] Further mechanistic studies would be required to determine if N-(2-amino-2-methylpropyl)cyclopropanamine acts as a reversible or irreversible inhibitor.

Signaling Pathways Affected by MAO Inhibition

The primary consequence of MAO inhibition is the increased availability of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft.[] This leads to enhanced neurotransmission through various downstream signaling pathways.

  • Serotonergic Pathway: Inhibition of MAO-A, the primary metabolizing enzyme for serotonin (5-HT), leads to increased 5-HT levels.[] This enhances the activation of postsynaptic 5-HT receptors, which are involved in the regulation of mood, anxiety, and sleep.

  • Noradrenergic Pathway: MAO-A is also the main enzyme for norepinephrine (NE) metabolism.[] Its inhibition increases NE levels, leading to the potentiation of adrenergic signaling, which plays a role in alertness, focus, and mood.

  • Dopaminergic Pathway: Both MAO-A and MAO-B metabolize dopamine (DA), with MAO-B being predominant in the striatum.[][22] Inhibition of MAO, particularly MAO-B, increases dopamine levels, which is the primary therapeutic mechanism in Parkinson's disease.[6] Increased dopamine in other brain regions can also contribute to the antidepressant effects of MAOIs.[22]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assays Binding Affinity Assays cluster_analysis Data Analysis & Interpretation Compound N-(2-amino-2-methylpropyl)cyclopropanamine & Comparators Radioligand Radioligand Binding (IC50 -> Ki) Compound->Radioligand ITC Isothermal Titration Calorimetry (Kd, ΔH, n) Compound->ITC SPR Surface Plasmon Resonance (ka, kd, Kd) Compound->SPR Enzymes Recombinant MAO-A & MAO-B Enzymes->Radioligand Enzymes->ITC Enzymes->SPR DataTable Comparative Data Table (Potency & Selectivity) Radioligand->DataTable ITC->DataTable SPR->DataTable Discussion Structure-Activity Relationship Analysis DataTable->Discussion Conclusion Therapeutic Potential Assessment Discussion->Conclusion

Caption: Workflow for the comparative analysis of binding affinity.

MAO Inhibition Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Monoamines->MAO Metabolism Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging SynapticMonoamines Increased Monoamines Vesicles->SynapticMonoamines Release Receptors Postsynaptic Receptors (5-HT, Adrenergic, Dopamine) SynapticMonoamines->Receptors Binding Signaling Downstream Signaling & Cellular Response Receptors->Signaling Activation Inhibitor N-(2-amino-2-methylpropyl)cyclopropanamine (MAO Inhibitor) Inhibitor->MAO Inhibition

Caption: Effect of MAO inhibition on neurotransmitter signaling.

References

  • Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 1-10. [Link]

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  • Sikorska, E., et al. (2024). Characterization of Oxygenated Propenylbenzene Derivatives Binding to MAO-A Using Isothermal Titration Calorimetry and Molecular Modeling. Applied Sciences, 14(23), 10856. [Link]

  • Ramsay, R. R. (2019). Tranylcypromine – Knowledge and References. In Taylor & Francis. [Link]

  • Creative Biolabs. Surface plasmon resonance1. [Link]

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  • Gaskill, P. J., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Immunology, 12, 671022. [Link]

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  • Kumar, A., et al. (2021). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. Molecules, 26(12), 3743. [Link]

  • Fowler, J. S., et al. (2015). Evidence that Formulations of the Selective MAO-B Inhibitor, Selegiline, which Bypass First-Pass Metabolism, also Inhibit MAO-A in the Human Brain. Neuropsychopharmacology, 40(3), 650–657. [Link]

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Sources

Validation

A Researcher's Guide to De-risking Novel Chemical Entities: A Cross-Reactivity Assessment of N-(2-amino-2-methylpropyl)cyclopropanamine

Abstract The incorporation of strained ring systems, such as the cyclopropane moiety, is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and cell permeability of drug candidate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of strained ring systems, such as the cyclopropane moiety, is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and cell permeability of drug candidates.[1] The novel compound, N-(2-amino-2-methylpropyl)cyclopropanamine, represents a potential new chemical entity with an as-yet uncharacterized biological profile. This guide provides a comprehensive framework for researchers and drug development professionals to proactively assess the cross-reactivity of such novel compounds. We will use N-(2-amino-2-methylpropyl)cyclopropanamine as a case study to illustrate a tiered, systematic approach to identifying potential off-target interactions, thereby mitigating the risk of downstream failures in the drug discovery pipeline. This guide will detail the requisite experimental protocols, from initial computational predictions to broad panel in vitro safety pharmacology, and provide insights into data interpretation and decision-making.

The Significance of the Cyclopropylamine Moiety and the Imperative of Early Cross-Reactivity Profiling

The cyclopropylamine functional group is a privileged scaffold in modern drug discovery, appearing in a range of approved drugs and clinical candidates.[2] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity for its intended biological target.[1] Furthermore, the cyclopropyl group can block sites of metabolism, improving a compound's pharmacokinetic profile.[1] Given these desirable properties, novel molecules such as N-(2-amino-2-methylpropyl)cyclopropanamine are of significant interest.

However, the very features that make the cyclopropylamine moiety attractive can also contribute to unforeseen interactions with other proteins, a phenomenon known as cross-reactivity or off-target effects. Such interactions can lead to a variety of undesirable outcomes, from misleading structure-activity relationships (SAR) to overt toxicity. Therefore, a rigorous assessment of a compound's selectivity is not merely a regulatory requirement but a cornerstone of efficient and successful drug development. Early identification of potential off-target liabilities allows for the timely modification of the chemical scaffold to mitigate these effects or, if necessary, the de-prioritization of a problematic chemotype before significant resources are invested.[3]

This guide outlines a best-practice workflow for the comprehensive cross-reactivity profiling of a novel cyclopropylamine-containing compound, using N-(2-amino-2-methylpropyl)cyclopropanamine as a hypothetical subject.

A Tiered Approach to Cross-Reactivity Assessment

A systematic and tiered approach is recommended to efficiently and cost-effectively evaluate the selectivity of a new chemical entity. This process begins with broad, predictive methods and progresses to more specific and biologically relevant assays.

G cluster_0 Tier 1: Early Assessment cluster_1 Tier 2: Initial Wet Lab Screening cluster_2 Tier 3: Comprehensive Selectivity Profiling cluster_3 Tier 4: Cellular & Functional Validation a In Silico Profiling (Predictive Models) b Primary Target Engagement & Potency Assays a->b Prioritize initial assays c Focused Panel of Closely Related Targets (e.g., protein family members) b->c Establish on-target potency d Broad In Vitro Safety Pharmacology Panel (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) c->d Assess broader selectivity e Cell-Based Functional Assays (Confirming activity in a biological context) d->e Investigate significant hits f Cellular Thermal Shift Assay (CETSA®) (Unbiased target engagement) e->f Validate cellular target engagement

Figure 1: A tiered workflow for assessing the cross-reactivity of a novel compound.

Tier 1: In Silico and Computational Prediction

Before commencing expensive and time-consuming wet-lab experiments, computational models can be employed to predict potential off-target interactions. These methods utilize algorithms that compare the 2D and 3D structure of the test compound against databases of known ligands and their biological targets.[4] This approach can help to identify potential liabilities and guide the selection of focused screening panels in the subsequent tiers.

Tier 2: Primary Target and Related Subfamily Screening

Assuming a primary target has been identified for N-(2-amino-2-methylpropyl)cyclopropanamine, the initial experimental work should focus on confirming its engagement and potency at this target. Simultaneously, it is crucial to screen the compound against a focused panel of closely related proteins. For instance, if the primary target is a specific G-protein coupled receptor (GPCR), the focused panel should include other members of the same GPCR family. This will establish the compound's selectivity within its immediate biological class.

Tier 3: Broad Panel Off-Target Screening (In Vitro Safety Pharmacology)

To gain a comprehensive understanding of a compound's selectivity, it is essential to screen it against a broad panel of targets that are known to be implicated in adverse drug reactions.[3][5] Several commercial contract research organizations (CROs) offer standardized in vitro safety pharmacology panels. These panels typically include a wide range of receptors, ion channels, enzymes, and transporters.[6][7] Screening at a single high concentration (e.g., 10 µM) can rapidly identify potential off-target hits, which can then be followed up with full dose-response curves to determine their potency (IC50 or Ki).

Tier 4: Cellular and Functional Validation

Biochemical assays, such as radioligand binding assays, identify binding to a target but do not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist). Therefore, any significant off-target interactions identified in Tier 3 should be further investigated in cell-based functional assays.[8][9] These assays measure the downstream effects of target modulation in a more physiologically relevant context. Additionally, techniques like the Cellular Thermal Shift Assay (CETSA®) can provide unbiased confirmation of target engagement within intact cells.[10]

Detailed Experimental Protocols

The following are generalized protocols for key assays used in cross-reactivity profiling. These should be optimized for the specific target and compound being tested.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).[11][12]

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the target receptor.[13]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand, and a range of concentrations of the test compound (N-(2-amino-2-methylpropyl)cyclopropanamine).[14]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.[11]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[13]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[15]

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis prep1 Prepare Membrane Homogenates react1 Combine Membranes, Radioligand, and Test Compound in 96-well plate prep1->react1 prep2 Prepare Radioligand Solution prep2->react1 prep3 Prepare Serial Dilutions of Test Compound prep3->react1 react2 Incubate to Equilibrium react1->react2 sep1 Vacuum Filtration onto Filter Mat react2->sep1 sep2 Wash Filters sep1->sep2 sep3 Scintillation Counting sep2->sep3 data1 Calculate % Inhibition sep3->data1 data2 Generate Dose-Response Curve (IC50) data1->data2 data3 Calculate Ki using Cheng-Prusoff data2->data3

Figure 2: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assay

This assay measures the ability of a test compound to inhibit the activity of a specific enzyme.[16][17]

Protocol:

  • Reagent Preparation: Prepare solutions of the purified enzyme, its substrate, and a serial dilution of the test compound in an appropriate assay buffer.[18]

  • Pre-incubation: In a microplate, add the enzyme and the various concentrations of the test compound. Allow for a pre-incubation period to permit the compound to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.[18]

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.[19]

Cell-Based Functional Assay (e.g., Reporter Gene Assay)

This assay measures the functional consequence of a compound's interaction with a target in a living cell.[20][21]

Protocol:

  • Cell Culture: Culture a cell line that has been engineered to express the target of interest and a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the target's signaling pathway.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period sufficient to allow for target engagement and subsequent reporter gene expression.

  • Lysis and Reporter Detection: Lyse the cells and add the necessary reagents to detect the reporter gene product (e.g., luciferin for luciferase).

  • Signal Measurement: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Plot the reporter signal against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Data Interpretation and Presentation: A Hypothetical Case Study

To illustrate the application of this guide, let us consider a hypothetical scenario for N-(2-amino-2-methylpropyl)cyclopropanamine. Assume its intended target is a novel GPCR, "Target X".

Table 1: Hypothetical Cross-Reactivity Data for N-(2-amino-2-methylpropyl)cyclopropanamine

TargetAssay TypeKi or IC50 (nM)Fold Selectivity vs. Target X
Target X (Primary) Radioligand Binding15 -
Target Y (Related GPCR)Radioligand Binding1,500100
Target Z (Related GPCR)Radioligand Binding>10,000>667
5-HT2B ReceptorRadioligand Binding855.7
hERG Ion ChannelPatch Clamp>10,000>667
MAO-AEnzyme Inhibition5,200347
MAO-BEnzyme Inhibition8,900593

In this hypothetical dataset, N-(2-amino-2-methylpropyl)cyclopropanamine demonstrates high potency for its intended target, Target X. It shows good selectivity against related GPCRs Y and Z, as well as the hERG ion channel and MAO enzymes. However, the compound exhibits significant activity at the 5-HT2B receptor, with only a 5.7-fold selectivity window. This would be a critical finding, as 5-HT2B receptor agonism is associated with a risk of cardiac valvulopathy. This off-target activity would need to be addressed through further medicinal chemistry efforts to improve selectivity or through careful consideration of the therapeutic context and potential for risk mitigation.

Conclusion

The systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel chemical entities such as N-(2-amino-2-methylpropyl)cyclopropanamine, a proactive and tiered approach to selectivity profiling is paramount. By integrating in silico predictions, focused panel screening, broad in vitro safety pharmacology, and functional cell-based assays, researchers can build a comprehensive understanding of a compound's biological activity. This not only satisfies regulatory expectations but, more importantly, enables data-driven decisions that de-risk drug development programs, ultimately saving time and resources and increasing the likelihood of bringing safe and effective new medicines to patients.

References

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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular biology of receptors on human blood cells, 43-63.
  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186.
  • Erhardt, P. W., Gorczynski, R. J., & Anderson, W. G. (1979). Conformational analogues of dopamine. Synthesis and pharmacological activity of (E)- and (Z)-2-(3,4-dihydroxyphenyl)cyclopropylamine hydrochlorides. Journal of Medicinal Chemistry, 22(8), 907-911.
  • Comley, J. (2012). Cell-based assays in high-throughput screening for drug discovery. Lifescience Global, 1(1), 1-10.
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  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4).
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  • Gardarsdottir, H. (2024, December 9).
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Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: N-(2-amino-2-methylpropyl)cyclopropanamine

Executive Summary N-(2-amino-2-methylpropyl)cyclopropanamine (CAS 1247812-41-4) is a specialized aliphatic diamine building block used frequently in medicinal chemistry for introducing cyclopropyl motifs.[1][2] Its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-amino-2-methylpropyl)cyclopropanamine (CAS 1247812-41-4) is a specialized aliphatic diamine building block used frequently in medicinal chemistry for introducing cyclopropyl motifs.[1][2] Its structure combines a reactive primary amine, a secondary cyclopropylamine, and a gem-dimethyl backbone.

Critical Hazard Profile:

  • Corrosivity: High pH (>12). Causes severe skin burns and eye damage (Category 1B).

  • Reactivity: Air-sensitive (absorbs CO₂ to form carbamates/carbonates). Hygroscopic.

  • Flammability: Treat as a Flammable Liquid .[3] While the gem-dimethyl group increases molecular weight (reducing volatility compared to cyclopropylamine), the cyclopropyl moiety retains significant strain energy and flammability.

Immediate Directive: Handle strictly within a Chemical Fume Hood or Glovebox . Never handle on an open bench.

Hazard Assessment & Technical Data

The safety protocols below are derived from the Structure-Activity Relationship (SAR) of the molecule's functional groups: the cyclopropylamine core (highly toxic/flammable) and the 1,2-diamine backbone (corrosive).

PropertySpecification / Hazard ClassOperational Implication
CAS Number 1247812-41-4Use for inventory tracking and waste labeling.
Physical State Liquid (Colorless to Yellow)Splash hazard; requires full face/neck protection.
Flash Point Estimated < 60°C (Class 3)Ground all glassware; use non-sparking tools.
Corrosivity Skin Corr.[3][4] 1B; Eye Dam. 1Irreversible tissue damage upon contact.
Incompatibility Acids, Acid Chlorides, Oxidizers, CO₂Store under inert gas (Argon/Nitrogen).

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile exam gloves are insufficient for prolonged contact with aliphatic amines. They degrade rapidly upon exposure to basic organic liquids.

PPE Selection Protocol[5][6]
Protection ZoneRecommended EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles + Face Shield Amines are lachrymators and corrosive. A face shield prevents "splash-back" burns to the neck/chin.
Hand (Splash) Double Nitrile (min 5 mil outer) "Splash protection only." Change immediately upon contamination.[5][6]
Hand (Immersion) Silver Shield® (Laminate) or Butyl Rubber Required for spill cleanup or handling volumes >100 mL. Nitrile breakthrough time is <15 mins for diamines.
Respiratory Fume Hood (Primary) If hood is unavailable (emergency only), use ABEK1 (Organic Vapor/Inorganic/Amine) cartridge filter.
Body Chemical-Resistant Apron (Tyvek/PVC) Worn over a standard 100% cotton lab coat. Synthetic blends can melt into skin during fire.

Operational Handling Protocol

Phase 1: Pre-Operational Setup
  • Atmosphere Control: This amine aggressively absorbs atmospheric CO₂, forming solid carbonate crusts that can clog syringes and alter stoichiometry.

    • Best Practice: Handle in a glovebox under N₂/Ar.

    • Alternative: Use Schlenk techniques. Purge the source bottle with Argon before and after every use.

  • Glassware: Oven-dried glassware is mandatory. Moisture will cause hydrolysis or protonation, affecting yield.

Phase 2: Transfer & Reaction
  • Liquid Transfer:

    • Volumes < 10 mL: Use a gas-tight glass syringe with a long needle (Deflected Point/Septum penetration).

    • Volumes > 10 mL: Use a cannula transfer or positive-pressure displacement. Do not pour.

  • Spill Prevention: Place the reaction vessel in a secondary container (polyethylene tray) to contain any rupture or spill.

Phase 3: Post-Work & Decontamination
  • Quenching: Rinse all syringes and needles immediately with dilute acetic acid (5% in water) or acetone before washing. This neutralizes the amine residue and prevents noxious odors in the dishwasher.

  • Sealing: Parafilm is not sufficient. Use electrical tape or a heavy-duty cap seal over the septum to prevent oxygen ingress during storage.

Visualization: Safe Handling Workflow

HandlingProtocol cluster_safety Critical Safety Controls Start Start: Storage (4°C) Check Check Atmosphere (Is bottle under Argon?) Start->Check Purge Purge with Argon (5 mins) Check->Purge No Transfer Syringe Transfer (Fume Hood) Check->Transfer Yes Purge->Transfer Reaction Reaction Vessel Transfer->Reaction Quench Rinse Needle (5% Acetic Acid) Transfer->Quench Used Tools Waste Dispose as Basic Organic Waste Quench->Waste

Caption: Operational workflow emphasizing inert atmosphere maintenance and immediate neutralization of contaminated tools.

Emergency Response & Disposal

Spill Response Logic

Scenario: 50 mL spill inside the fume hood.

  • Evacuate: Alert nearby personnel.

  • PPE Upgrade: Don Silver Shield/Laminate gloves and a respirator if outside the hood.

  • Absorb: Use a Universal Absorbent or Vermiculite . Do not use clay-based kitty litter if unverified, as heat generation can occur.

  • Neutralize: Treat the absorbed material with weak acid (Citric acid or dilute Acetic acid) to reduce volatility.

  • Collect: Scoop into a hazardous waste bag labeled "Corrosive/Flammable Debris."

Disposal Strategy

Waste Stream Classification:

  • Category: Basic Organic Waste (High pH).

  • Segregation: Do NOT mix with acidic waste streams (e.g., waste generated from acid workups). The exotherm can cause an explosion or geyser effect.

  • Labeling: "Contains N-(2-amino-2-methylpropyl)cyclopropanamine.[1][2] Corrosive. Flammable.[3][7] Toxic."

Visualization: Emergency Decision Tree

SpillResponse Spill Chemical Spill Detected Location Is spill inside Fume Hood? Spill->Location Inside Close Sash Keep Fan On Location->Inside Yes Outside Evacuate Lab Call EHS Location->Outside No Absorb1 Absorb with Vermiculite Inside->Absorb1 Disposal Hazardous Waste (Basic/Flammable) Absorb1->Disposal PPE Don Respirator & Laminate Gloves Outside->PPE Absorb2 Absorb & Neutralize (Citric Acid) PPE->Absorb2 Absorb2->Disposal

Caption: Decision logic for containment based on spill location, prioritizing respiratory protection.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56843516 (Cyclopropylamine derivatives). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-amino-2-methylpropyl)cyclopropanamine
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Reactant of Route 2
N-(2-amino-2-methylpropyl)cyclopropanamine
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